Product packaging for Anilazine(Cat. No.:CAS No. 101-05-3)

Anilazine

Cat. No.: B1666039
CAS No.: 101-05-3
M. Wt: 275.5 g/mol
InChI Key: IMHBYKMAHXWHRP-UHFFFAOYSA-N
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Description

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C.
This compound is a member of the class of triazenes that is dichlorotriazene in which the hydrogen is replaced by an o-chloroanilino group. A fungicide formerly used to control leaf spots and downy mildew, it is no longer approved for use within the European Union. It has a role as an antifungal agrochemical. It is a member of triazines, an organochlorine pesticide, a secondary amino compound and a member of monochlorobenzenes.
This compound (ǎ-nǐl-a-zēn) is an organic compound with the chemical formula C9H5Cl3N4. It is a pesticide used on crops. It comes under the category of triazine fungicides. It is used for controlling fungus diseases which attack lawns and turf, cereals, coffee, and a wide variety of vegetables and other crops. It is also used for the control of potato and tomato leafspots.
structure
See also: Triazine pesticide, solid, poisonous (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl3N4 B1666039 Anilazine CAS No. 101-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine
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InChI

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)
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InChI Key

IMHBYKMAHXWHRP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl
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Molecular Formula

C9H5Cl3N4
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DSSTOX Substance ID

DTXSID9020089
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Molecular Weight

275.5 g/mol
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Physical Description

Anilazine appears as white to tan crystals or white powder. Moderately soluble in organic solvents. Insoluble in water. Melting point 159 °C., White to tan solid; [Merck Index] Colorless solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HYDROCARBON & MOST ORG SOLVENTS, 5 g/100 ml toluene, 4 g/100 ml xylene, and 10 g/100 ml acetone, each at 30 °C, In water, 8 mg/l @ 20 °C
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Density

1.8 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.8 @ 20 °C
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Vapor Pressure

Negligible (NTP, 1992), 0.00000001 [mmHg], 6.2X10-9 mm Hg @ 20 °C
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Impurities

OVER 90 TECHNICAL & COMMERCIAL PESTICIDE FORMULATIONS WERE SCREENED FOR PRESENCE OF N-NITROSO COMPOUNDS. LESS THAN 1 PPM OF ANY N-NITROSO COMPOUND WAS FOUND AS CONTAMINANT IN ALL TRIAZINES TESTED.
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Color/Form

White to tan crystals

CAS No.

101-05-3
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Melting Point

318 to 320 °F (NTP, 1992), 159-160 °C
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Foundational & Exploratory

Anilazine Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anilazine, a triazine fungicide, has been utilized in agriculture to control a variety of fungal diseases. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides an in-depth overview of the degradation pathways of this compound in soil and water, compiling quantitative data, detailed experimental methodologies, and visual representations of the degradation processes.

Core Degradation Pathways

This compound degrades in the environment primarily through three mechanisms: hydrolysis, microbial degradation, and photolysis. The rate and extent of each pathway are influenced by environmental factors such as pH, temperature, soil composition, and the presence of microorganisms.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aqueous environments and moist soils. The process involves the stepwise replacement of the chlorine atoms on the triazine ring with hydroxyl groups. This reaction is pH-dependent, with degradation being more rapid under alkaline conditions. The primary product of hydrolysis is dihydroxy this compound.

Microbial Degradation

In soil, microbial activity plays a crucial role in the breakdown of this compound. Soil microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its mineralization. The degradation is influenced by soil type, organic matter content, moisture, and temperature. Dihydroxy this compound has been identified as a major metabolite in soil degradation studies[1][2]. While specific microbial species responsible for this compound degradation are not extensively detailed in the available literature, it is known that both bacteria and fungi contribute to the breakdown of triazine compounds[3].

Photolysis

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight, particularly in surface waters. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the this compound molecule. The rate of photolysis is influenced by the intensity of light and the presence of other substances in the water that can act as photosensitizers.

Quantitative Degradation Data

The persistence of this compound in the environment is often expressed in terms of its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. The following tables summarize quantitative data on the degradation of this compound and the formation of its primary metabolite, dihydroxy this compound, under various conditions.

MatrixConditionpHTemperature (°C)Half-life (days)Reference
WaterHydrolysis42230[4]
WaterHydrolysis72233[4]
WaterHydrolysis9220.92 (22 hours)[4]
WaterHydrolysis72920[4]
SoilMoist Glouchester loam6.4260.5[5]
SoilAir-dried Glouchester loam6.4262.5[5]
Study DescriptionTime (days)This compound (% of applied)Dihydroxy this compound (% of applied)Reference
Incubation in German parabrown soil0~30Not reported[5]
62-3Increased to ~3[5]
1001~3[5]

Experimental Protocols

Standardized protocols are essential for studying the environmental fate of pesticides like this compound. The following sections outline the methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Adapted from OECD 307)

This protocol is designed to assess the aerobic and anaerobic transformation of this compound in soil.

  • Soil Selection and Preparation:

    • Select at least one soil type relevant to the intended use of this compound.

    • Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

    • Sieve the soil to a particle size of <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

  • Test Substance Application:

    • Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking of the parent compound and its metabolites.

    • Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation:

    • Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20 ± 2 °C).

    • For aerobic studies, ensure a continuous supply of air. For anaerobic studies, establish and maintain anaerobic conditions by purging with an inert gas like nitrogen.

    • Include sterile control samples to differentiate between biotic and abiotic degradation.

  • Sampling and Analysis:

    • Collect soil samples at appropriate time intervals over a period of up to 120 days.

    • Extract the soil samples using a suitable solvent or combination of solvents.

    • Analyze the extracts for this compound and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a radioactivity detector.

    • Quantify the formation of volatile metabolites (e.g., ¹⁴CO₂) by trapping the headspace gas.

Hydrolysis Study (Adapted from OECD 111)

This protocol determines the rate of abiotic hydrolysis of this compound as a function of pH.

  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application:

    • Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed its water solubility.

  • Incubation:

    • Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

  • Sampling and Analysis:

    • Collect aliquots from each solution at various time points.

    • Analyze the samples for the concentration of this compound and any hydrolysis products using a suitable analytical method like HPLC-UV or LC-MS/MS.

    • Determine the degradation rate constant and half-life at each pH.

Phototransformation Study in Water (Adapted from OECD 316)

This protocol evaluates the direct photolysis of this compound in water.

  • Solution Preparation:

    • Prepare a sterile, buffered aqueous solution of this compound.

  • Irradiation:

    • Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

    • Maintain a constant temperature during the experiment.

    • Include dark control samples to account for non-photolytic degradation.

  • Sampling and Analysis:

    • Take samples at various time intervals during irradiation.

    • Analyze the samples for the concentration of this compound and its photoproducts using methods like LC-MS/MS.

    • Calculate the quantum yield and the environmental half-life.

Degradation Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound in soil and water.

Anilazine_Degradation_Soil This compound This compound Metabolite1 Monohydroxy this compound This compound->Metabolite1 Hydrolysis / Microbial Action Bound_Residues Bound Residues This compound->Bound_Residues Sorption Metabolite2 Dihydroxy this compound Metabolite1->Metabolite2 Hydrolysis / Microbial Action Metabolite1->Bound_Residues Mineralization CO2 + H2O + NH3 Metabolite2->Mineralization Microbial Mineralization Metabolite2->Bound_Residues

This compound degradation pathway in soil.

Anilazine_Degradation_Water This compound This compound Photoproducts Photodegradation Products This compound->Photoproducts Photolysis (Sunlight) Hydrolysis_Product1 Monohydroxy this compound This compound->Hydrolysis_Product1 Hydrolysis (pH dependent) Hydrolysis_Product2 Dihydroxy this compound Hydrolysis_Product1->Hydrolysis_Product2 Hydrolysis

This compound degradation pathway in water.

Conclusion

The degradation of this compound in soil and water is a complex process involving hydrolysis, microbial action, and photolysis. The primary degradation product identified is dihydroxy this compound. The persistence of this compound is relatively short, especially in moist, microbially active soils and alkaline waters. This technical guide provides a comprehensive overview of the current understanding of this compound's environmental fate, offering valuable information for researchers and professionals in the field. Further research could focus on identifying a more complete profile of degradation products and the specific microbial communities involved in the biodegradation process.

References

Toxicological Profile of Anilazine: A Comprehensive Assessment of Non-Target Organism Effects

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anilazine, a triazine-based fungicide with the chemical formula C9H5Cl3N4, has been utilized in agriculture to control a variety of fungal diseases on crops such as cereals, coffee, vegetables, and turf.[1] Its mode of action is primarily through non-systemic, protective contact, inhibiting multiple sites within fungal cells.[2] While effective for its intended purpose, the broad-spectrum activity of this compound raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of this compound on a range of non-target species, summarizes quantitative toxicity data, outlines typical experimental protocols for toxicological assessment, and visualizes potential mechanisms of action and experimental workflows. Although now considered largely obsolete and no longer approved for use in many regions, including the European Union, its environmental persistence and historical use necessitate a thorough understanding of its ecotoxicological profile.[1][2][3]

Physicochemical Properties

This compound is a white to tan crystalline solid with low aqueous solubility and is stable in neutral to slightly acidic media but is susceptible to hydrolysis under alkaline conditions.[4] It has a moderate potential for bioconcentration in aquatic organisms.[3]

Toxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, based on available ecotoxicological data.

Table 1: Acute Toxicity of this compound to Non-Target Organisms
Organism GroupSpeciesEndpointValueExposure RouteReference
Mammals Rat (Rattus norvegicus)LD50>5000 mg/kgOral[5]
Rat (Rattus norvegicus)LD503650 mg/kgOral[5]
Rat (Rattus norvegicus)LC50>0.729 mg/LInhalation (4h)[5]
Rat (Rattus norvegicus)LD50>5000 mg/kgDermal[5]
Mouse (Mus musculus)LD50~5000 mg/kgOral[5]
Rabbit (Oryctolagus cuniculus)LD50>2000 mg/kgDermal[5]
Cat (Felis catus)LD50>500 mg/kgOral[5]
Birds Mallard (Anas platyrhynchos)LD50>2000 mg/kgOral[1]
Fish Not SpecifiedLC50Highly Toxic-[2]
Aquatic Invertebrates Scud (Gammarus fasciatus)LC500.27 µg/L (96h)Water[1]
Insects Honeybee (Apis mellifera)-Moderately Toxic-[2]
Annelids Earthworm-Moderately Toxic-[2]
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of this compound
Organism GroupSpeciesEndpointValueExposure DurationReference
Mammals Rat (Rattus norvegicus)NOAEL330 ppm (diet) / 16.5 mg/kg bw/day-[5]
Mouse (Mus musculus)NOAEL1250 ppm (diet) / 188 mg/kg bw/day-[5]
Dog (Canis lupus familiaris)NOAEL10 mg/kg bw/day-[5]

Experimental Protocols

The toxicological data presented are derived from studies that generally follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). Below are descriptions of typical experimental protocols for assessing the toxicity of fungicides like this compound.

Acute Oral Toxicity (Mammalian)

This test is typically conducted following OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or similar protocols.

  • Test Animals: Healthy, young adult rodents (e.g., Fischer 344 rats) are used.[1]

  • Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

  • Dosing: The test substance (this compound) is administered in a single dose by gavage. Dosing levels are selected based on preliminary range-finding studies. For this compound, doses up to 5000 ppm in feed have been tested.[1][5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[1]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Aquatic Toxicity (Fish and Invertebrates)

Aquatic toxicity testing generally follows OECD Test Guideline 203 (Fish, Acute Toxicity Test) or OECD 202 (Daphnia sp., Acute Immobilisation Test).

  • Test Organisms: For fish, species like rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio) are common. For invertebrates, Daphnia magna or scuds (Gammarus fasciatus) are used.[1]

  • Test Conditions: Tests are conducted in a controlled environment with respect to temperature, pH, and water hardness.[1]

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in water for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).[1]

  • Observation: Mortality or immobilization is recorded at specific intervals.

  • Endpoint: The LC50 (the concentration estimated to cause mortality in 50% of the test organisms) or EC50 (the concentration estimated to cause a specific effect in 50% of the organisms) is determined.

Avian Toxicity

Avian toxicity studies often follow guidelines like the OECD Avian Dietary Toxicity Test (Guideline 205).

  • Test Species: Common test species include the Mallard duck (Anas platyrhynchos) or the Northern Bobwhite quail (Colinus virginianus).[1]

  • Dosing: The test substance is mixed into the diet and provided to the birds for a specified period (e.g., 5 days), followed by a recovery period.

  • Observation: Mortality, clinical signs of toxicity (such as regurgitation, ataxia, and weakness), and food consumption are monitored.[1]

  • Endpoint: The LD50 (single oral dose) or LC50 (dietary concentration) is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Ecotoxicity Testing

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting Phase start Test Substance (this compound) range_finding Range-Finding Study start->range_finding org Non-Target Organism Selection org->range_finding protocol Protocol Design (e.g., OECD, EPA) protocol->range_finding definitive_test Definitive Test (Multiple Concentrations) range_finding->definitive_test exposure Exposure Period (e.g., 48h, 96h, 14d) definitive_test->exposure observation Observation & Data Collection (Mortality, Sub-lethal Effects) exposure->observation stat_analysis Statistical Analysis (LC50/LD50 Calculation) observation->stat_analysis necropsy Gross Necropsy observation->necropsy report Final Report & Risk Assessment stat_analysis->report necropsy->report

Caption: Generalized workflow for assessing the ecotoxicity of a chemical agent like this compound.

Proposed Signaling Pathway Disruption by Triazines

This compound belongs to the triazine class of chemicals. Studies on other triazines, such as atrazine and simazine, have suggested that they can act as endocrine disruptors by interfering with relaxin hormone signaling.[6][7] This pathway is a plausible, though not definitively proven, mechanism for this compound's sublethal effects in vertebrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rxfp1 RXFP1 Receptor pi3k PI3K rxfp1->pi3k erk ERK rxfp1->erk akt AKT pi3k->akt Activates nos NOS2 / NOS3 akt->nos erk->nos no Nitric Oxide (NO) Production nos->no response Cellular Responses (e.g., Vasodilation, Tissue Remodeling) no->response relaxin Relaxin (Hormone) relaxin->rxfp1 Binds & Activates This compound This compound (Triazine) This compound->rxfp1 Competitively Inhibits

Caption: Proposed inhibition of the Relaxin/RXFP1 signaling pathway by triazine fungicides.[6][7]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity involves the inhibition of mitochondrial respiration by disrupting the electron transport chain, which can also affect non-target organisms.[8]

G cluster_mito Mitochondrial Inner Membrane etc Electron Transport Chain (Complexes I-IV) h_pump Proton Pumping etc->h_pump cell_death Energy Depletion & Cell Death etc->cell_death atp_synthase ATP Synthase atp ATP Production atp_synthase->atp This compound This compound This compound->etc Inhibits electrons Electron Flow electrons->etc h_pump->atp_synthase

Caption: Inhibition of mitochondrial electron transport by this compound, leading to cellular energy depletion.[8]

Conclusion

The available data indicate that this compound poses a significant toxicological risk to a variety of non-target organisms. It is highly toxic to fish and aquatic invertebrates and moderately toxic to birds, honeybees, and earthworms.[2] While its acute toxicity to mammals appears to be low via oral and dermal routes, sub-chronic studies in rats have identified the forestomach as a primary target organ of toxicity.[5] The potential for endocrine disruption, as suggested by studies on related triazine compounds, warrants further investigation to fully understand the sublethal impacts of this compound on wildlife populations.[6][7] The information compiled in this guide underscores the importance of rigorous ecotoxicological evaluation in the development and regulation of agrochemicals to mitigate unintended environmental consequences.

References

Anilazine's Impact on Fungal Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilazine is a synthetic fungicide belonging to the triazine class of chemicals. Historically, it has been utilized to control a variety of fungal pathogens on crops such as cereals, coffee, and vegetables.[1][2] While its use has been restricted in some regions due to environmental and toxicological concerns, its mechanism of action remains a pertinent subject for researchers in antifungal development.[1] This technical guide provides an in-depth analysis of the available scientific information regarding this compound's impact on mitochondrial respiration in fungi.

Mechanism of Action: Inhibition of the Electron Transport Chain

The primary antifungal activity of this compound is attributed to its ability to inhibit mitochondrial respiration, which disrupts the electron transport in fungal cells, leading to a depletion of energy and ultimately, cell death.[1] More specifically, this compound has been shown to inhibit both glucose oxidation and succinate oxidation.[3][4] This points to the inhibition of succinic dehydrogenase, also known as Complex II of the electron transport chain.[3][4]

The fungal electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane that are crucial for generating ATP, the cell's main energy currency. By inhibiting Complex II, this compound effectively blocks the flow of electrons from succinate into the ETC, thereby crippling ATP synthesis.

cluster_ETC Fungal Mitochondrial Electron Transport Chain cluster_ATP ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III Coenzyme Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III Coenzyme Q Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV Cytochrome c ATP_Synthase ATP Synthase (Complex V) Complex_IV->ATP_Synthase Proton Gradient This compound This compound This compound->Complex_II Inhibition

Figure 1: Proposed mechanism of this compound's inhibition of the fungal ETC.

Quantitative Data on Mitochondrial Inhibition

Fungicide/CompoundTarget ComplexFungal SpeciesParameterValue
This compound Complex II (Succinate Dehydrogenase) Not specifiedIC50/EC50Data not available
19ak (Thiosemicarbazone derivative)Complex ICandida albicansMIC0.125 µg/mL
19ak (Thiosemicarbazone derivative)Complex ICryptococcus neoformansMIC0.5 µg/mL
19ak (Thiosemicarbazone derivative)Complex IAspergillus fumigatusMIC0.5 µg/mL
T-2307 (Arylamidine)Complex III & IVCandida spp.MIC0.00025 - 0.0039 µg/mL
T-2307 (Arylamidine)Complex III & IVAspergillus nidulansMFC0.0313 - 0.0625 µg/mL
Ilicicolin HComplex IIICandida, Aspergillus, CryptococcusMIC0.04 - 1.56 µg/mL
ML316Mitochondrial Phosphate CarrierCandida albicans (azole-resistant)MIC0.05 - 0.5 µg/mL

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from multiple studies.[5][6]

Experimental Protocol: Assessing Fungicide Impact on Mitochondrial Respiration

The following is a generalized protocol for determining the effect of a compound like this compound on fungal mitochondrial respiration using an extracellular flux analyzer (e.g., Seahorse XF). This protocol is a composite based on standard methodologies for studying mitochondrial function.

Objective: To measure the Oxygen Consumption Rate (OCR) in isolated fungal mitochondria or permeabilized fungal cells to determine the inhibitory effects of this compound on different components of the electron transport chain.

Materials:

  • Fungal culture of interest

  • Mitochondria isolation buffer or cell permeabilization agent (e.g., digitonin)

  • Respiration buffer (e.g., MAS buffer)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Substrates for different ETC complexes:

    • Pyruvate/glutamate (for Complex I)

    • Succinate (for Complex II)

    • TMPD/ascorbate (for Complex IV)

  • Inhibitors for different ETC complexes:

    • Rotenone (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

    • Potassium cyanide (KCN) or sodium azide (Complex IV inhibitor)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Extracellular flux analyzer and associated plates/cartridges

Methodology:

  • Preparation of Fungal Material:

    • Isolated Mitochondria: Grow fungal cells to mid-log phase, harvest, and perform enzymatic digestion of the cell wall. Spheroplasts are then gently lysed, and mitochondria are isolated through differential centrifugation.

    • Permeabilized Cells: Harvest fungal cells and resuspend in respiration buffer. Titrate a permeabilizing agent to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

  • Assay Plate Preparation:

    • Seed isolated mitochondria or permeabilized cells into the wells of the extracellular flux analyzer plate.

    • Adhere the mitochondria/cells to the bottom of the wells by centrifugation.

  • Extracellular Flux Analysis:

    • Place the cell plate in the analyzer and begin monitoring the basal OCR.

    • Perform sequential injections of substrates, this compound, and known ETC inhibitors to probe the function of each complex. A typical injection strategy would be:

      • Injection 1 (Substrates + ADP): Add substrates for Complex I (pyruvate/glutamate) and ADP to stimulate State 3 respiration.

      • Injection 2 (this compound): Add varying concentrations of this compound to determine its effect on Complex I-driven respiration.

      • Injection 3 (Succinate): Add succinate to feed electrons into Complex II, bypassing Complex I. This will reveal if respiration can be rescued and will help pinpoint the inhibition to Complex I or downstream.

      • Injection 4 (Antimycin A): Inhibit Complex III to shut down the ETC and measure non-mitochondrial oxygen consumption.

cluster_prep Preparation cluster_assay Mitochondrial Respiration Assay cluster_analysis Data Analysis A Fungal Culture Growth B Isolate Mitochondria or Permeabilize Cells A->B C Seed into Assay Plate B->C D Measure Basal OCR E Inject Substrates + ADP (e.g., Pyruvate, Glutamate) D->E F Inject this compound (Test Compound) E->F G Inject Succinate (Complex II Substrate) F->G H Inject Known Inhibitors (e.g., Antimycin A) G->H I Calculate OCR Changes H->I J Determine IC50 of this compound I->J K Identify Inhibited ETC Complex J->K

Figure 2: Experimental workflow for assessing this compound's impact on fungal mitochondrial respiration.

Fungal Signaling Pathways and Mitochondrial Stress

Inhibition of the mitochondrial electron transport chain by fungicides can trigger cellular stress responses in fungi. These signaling pathways are activated to help the fungus cope with the damaging effects of the chemical agent. One of the key pathways involved in the response to cellular stress is the High Osmolarity Glycerol (HOG) pathway, a type of Mitogen-Activated Protein Kinase (MAPK) cascade.[7] Disruption of mitochondrial function can lead to the production of Reactive Oxygen Species (ROS), which can, in turn, activate these stress response pathways.

This compound This compound Mitochondria Mitochondrial Complex II This compound->Mitochondria Inhibition ROS Increased ROS Production Mitochondria->ROS Dysfunction leads to HOG_Pathway HOG Pathway (MAPK Cascade) ROS->HOG_Pathway Activation Stress_Response Stress Response Genes (e.g., Antioxidant Enzymes) HOG_Pathway->Stress_Response Upregulation of

Figure 3: A potential signaling pathway activated by this compound-induced mitochondrial stress.

Conclusion

This compound acts as a fungicide by inhibiting mitochondrial respiration in fungal cells, with evidence pointing towards the disruption of succinate dehydrogenase (Complex II).[1][3][4] This mode of action disrupts the primary energy-producing pathway of the fungus, leading to cell death. While this mechanism is established, there is a notable lack of publicly available, detailed quantitative data to characterize the potency and specificity of this compound's inhibitory effects. For researchers and professionals in drug development, this represents a knowledge gap. Further investigation using modern techniques, such as extracellular flux analysis, would be invaluable to precisely quantify the impact of this compound on the fungal electron transport chain and to better understand its potential as a lead compound or a tool for studying fungal mitochondrial function. Such studies could also shed light on mechanisms of resistance and inform the development of novel antifungal agents that target fungal-specific components of mitochondrial respiration.[8][9][10]

References

Unraveling the Molecular Intricacies of Anilazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular targets of Anilazine, a triazine fungicide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound's action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways.

Core Mechanism of Action: Disruption of Mitochondrial Respiration

This compound's primary mode of action is the disruption of mitochondrial respiration, leading to cellular energy depletion and subsequent cell death in target fungi.[1][2] This is achieved through the inhibition of key enzymes within central metabolic pathways.

Inhibition of Succinate Dehydrogenase (Complex II)

A principal molecular target of this compound is succinate dehydrogenase (SDH), a critical enzyme complex in both the citric acid cycle and the electron transport chain.[2][3][4][5] While precise IC50 or Ki values for this compound's inhibition of SDH are not extensively documented in publicly available literature, studies have demonstrated significant inhibition of succinate oxidation. One study on Escherichia coli reported a complete (100%) inhibition of succinate oxidation upon treatment with this compound, alongside the inhibition of in vitro succinic dehydrogenase activity.[3] This potent inhibition disrupts the flow of electrons in the respiratory chain, crippling ATP production.

Inhibition of Glucose Oxidation

In addition to its effects on the electron transport chain, this compound also impacts glycolysis. The same study in E. coli demonstrated a 60% inhibition of glucose oxidation.[3] This suggests that this compound may have a broader inhibitory effect on cellular respiration than initially understood, targeting both oxidative phosphorylation and the preceding glycolytic pathway.

Multi-Site Activity and Off-Target Effects

This compound is characterized by its "multi-site activity," indicating that it interacts with multiple molecular targets within the cell.[1] This broad-spectrum activity is likely due to its chemical reactivity. It has been shown that this compound can combine with metabolic intermediates containing amino and sulfhydryl groups through conjugation involving its ring chlorine.[6] This reactivity with sulfhydryl groups, which are present in the active sites of many enzymes, could explain its diverse inhibitory effects. This non-specific binding contributes to its efficacy as a fungicide but also raises considerations for off-target effects in other organisms.

Quantitative Inhibition Data

A summary of the currently available quantitative data on this compound's inhibitory activity is presented below. It is important to note the limited availability of specific IC50 and Ki values in the reviewed literature.

Target Process/EnzymeOrganism/SystemInhibition MetricValueReference
Succinate OxidationEscherichia coli% Inhibition100%[3]
Glucose OxidationEscherichia coli% Inhibition60%[3]
Succinic Dehydrogenasein vitroActivityInhibited[3]

Experimental Protocols

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method for determining the in vitro activity of SDH, which can be adapted to assess the inhibitory effects of compounds like this compound.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), in the presence of succinate. The rate of color change is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Sodium succinate solution

  • Electron acceptor solution (e.g., DCPIP or INT)

  • Enzyme preparation (e.g., mitochondrial fraction or purified enzyme)

  • Test compound (this compound) dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and the electron acceptor.

  • Add the enzyme preparation to the reaction mixture.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate.

  • Initiate the reaction by adding the substrate (or enzyme, depending on the pre-incubation step).

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP, ~490 nm for formazan produced from INT) over time in a kinetic mode.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Inhibitor effects are determined by comparing the reaction rates in the presence and absence of this compound.

Measurement of Mitochondrial Respiration

This protocol describes a general approach to measure oxygen consumption in isolated mitochondria or intact cells to assess the impact of inhibitors on the electron transport chain.

Principle: Oxygen consumption is a direct measure of the activity of the mitochondrial respiratory chain. High-resolution respirometry or oxygen electrodes are used to monitor the rate of oxygen depletion in a sealed chamber containing the biological sample and various substrates and inhibitors.

Materials:

  • Isolated mitochondria or cell suspension

  • Respiration buffer (specific composition depends on the sample)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • Inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase)

  • Test compound (this compound)

  • High-resolution respirometer or Clark-type oxygen electrode

Procedure:

  • Calibrate the oxygen electrode/respirometer with air-saturated respiration buffer.

  • Add the biological sample (isolated mitochondria or cells) to the chamber.

  • Measure the basal respiration rate.

  • Sequentially add substrates (e.g., pyruvate and malate to assess Complex I-linked respiration, followed by succinate to assess Complex II-linked respiration) and ADP to stimulate state 3 respiration (active ATP synthesis).

  • To determine the effect of this compound, add the compound at various concentrations and monitor the change in oxygen consumption rate.

  • Use specific inhibitors of the respiratory complexes to dissect the site of action of this compound within the electron transport chain.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cellular Respiration

The following diagram illustrates the primary molecular targets of this compound within the context of cellular respiration.

G This compound's Inhibition of Cellular Respiration cluster_glycolysis Glycolysis cluster_krebs Citric Acid Cycle cluster_etc Electron Transport Chain Glucose Glucose GlycolyticEnzymes Glycolytic Enzymes Glucose->GlycolyticEnzymes Pyruvate Pyruvate GlycolyticEnzymes->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase CitricAcidCycle CitricAcidCycle AcetylCoA->CitricAcidCycle Enters Cycle Succinate Succinate CitricAcidCycle->Succinate NADH_FADH2 NADH, FADH2 CitricAcidCycle->NADH_FADH2 Produces SuccinateDehydrogenase SuccinateDehydrogenase Succinate->SuccinateDehydrogenase Succinate Dehydrogenase (Complex II) Fumarate Fumarate SuccinateDehydrogenase->Fumarate ETC Complexes I, III, IV SuccinateDehydrogenase->ETC NADH_FADH2->ETC Oxygen O2 ETC->Oxygen e- ATP ATP ETC->ATP Drives ATP Synthase This compound This compound This compound->GlycolyticEnzymes Inhibits (60%) This compound->SuccinateDehydrogenase Inhibits (100%)

Caption: this compound inhibits both glycolysis and the citric acid cycle/electron transport chain.

Experimental Workflow for Assessing this compound's Multi-Site Activity

The following diagram outlines a potential experimental workflow to investigate the multi-site inhibitory action of this compound.

G Workflow for Investigating this compound's Multi-Site Activity cluster_invitro In Vitro / In Silico start Hypothesis: This compound reacts with sulfhydryl groups in proteins proteomics Differential Proteomics (e.g., SILAC, TMT) start->proteomics Identify differentially expressed/modified proteins biochemical_assays Enzyme Activity Assays for candidate targets proteomics->biochemical_assays Select potential targets binding_assays Direct Binding Assays (e.g., SPR, MST) biochemical_assays->binding_assays Confirm direct interaction validation Validation in Cellular/Organismal Models binding_assays->validation Validate physiological relevance

Caption: A workflow to identify and validate multiple protein targets of this compound.

References

Anilazine: A Technical Deep Dive into its Historical Development and Fungicidal Action

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pioneering triazine fungicide.

Abstract

Anilazine, a derivative of 1,3,5-triazine, holds a significant place in the history of crop protection as one of the earliest synthetic organic fungicides. Introduced in 1955, it was the first of the triazine class to be utilized for its fungicidal properties. Initially screened for herbicidal activity, its potent and broad-spectrum efficacy against a variety of fungal pathogens led to its development and commercialization as a non-systemic, protective fungicide. This technical guide delves into the historical development, discovery, and fungicidal mechanism of this compound, providing a comprehensive resource for researchers in agrochemicals and drug development. The document outlines the chemical synthesis, presents available quantitative efficacy data, details experimental protocols for its preparation and evaluation, and visually represents its proposed mechanism of action through a signaling pathway diagram.

Historical Development and Discovery

The journey of this compound began in the post-war era of rapid innovation in synthetic chemistry. Initially, research into s-triazine compounds was heavily focused on the development of herbicides. During a screening program for potential herbicides, it was discovered that while this compound exhibited virtually no phytotoxicity, it possessed remarkable fungicidal activity. This serendipitous discovery shifted its development trajectory.[1]

Marketed in 1955, this compound quickly became a valuable tool for farmers worldwide.[1] It was lauded for its effectiveness against a wide range of fungal diseases that plagued important crops. Its application spanned cereals, coffee, and a variety of vegetables, where it was used to control leaf spots and other fungal infections.[2][3]

Chemical Synthesis

This compound, with the chemical name 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is synthesized through a nucleophilic substitution reaction.[4] The process involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with o-chloroaniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyanuric chloride

  • o-Chloroaniline

  • Acetone

  • Sodium Carbonate (aqueous solution)

  • Ice

Procedure:

  • A solution of cyanuric chloride in acetone is prepared and cooled to 0-5°C in an ice bath.

  • An equimolar amount of o-chloroaniline, also dissolved in acetone, is added dropwise to the cyanuric chloride solution while maintaining the low temperature.

  • An aqueous solution of sodium carbonate is added to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred for several hours at a controlled temperature.

  • The precipitated this compound is then collected by filtration, washed with water to remove any inorganic salts, and dried.

Logical Relationship of Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Cyanuric_Chloride Cyanuric Chloride Reaction Reaction Cyanuric_Chloride->Reaction o_Chloroaniline o-Chloroaniline o_Chloroaniline->Reaction Solvent Acetone Solvent->Reaction Temperature 0-5°C Temperature->Reaction Base Sodium Carbonate Base->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound from Cyanuric Chloride and o-Chloroaniline.

Fungicidal Spectrum and Efficacy

This compound is a broad-spectrum, non-systemic foliar fungicide with protective action. It has been used to control a variety of fungal pathogens, including:

  • Late blights (Phytophthora infestans)

  • Leaf spots (Septoria spp., Alternaria spp.)[4]

  • Anthracnose

  • Downy mildew

  • Botrytis spp.[4]

  • Helminthosporium spp.

Fungal Pathogen GenusCommon Diseases Controlled
AlternariaEarly blight, Leaf spot[4]
BotrytisGrey mold[4]
HelminthosporiumLeaf spot
PhytophthoraLate blight
SeptoriaLeaf spot

Mode of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration by disrupting the electron transport in fungal cells.[5] This multi-site activity is a key characteristic, making the development of resistance by fungal pathogens less likely compared to single-site inhibitors. The disruption of the electron transport chain leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in cell death.[5] Some evidence suggests that this compound inhibits glucose and succinate oxidation, as well as in-vitro succinic dehydrogenase (Complex II) activity.[6][7]

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed mechanism of this compound's interference with the mitochondrial electron transport chain.

G cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Depletion ATP_Depletion ATP_Synthase->ATP_Depletion Inhibition of ATP production This compound This compound This compound->ComplexII Inhibition Cell_Death Cell_Death ATP_Depletion->Cell_Death

Caption: Proposed inhibition of Complex II by this compound in the ETC.

Experimental Protocols for Fungicidal Activity Assessment

The following is a generalized protocol for assessing the in-vitro fungicidal activity of a compound like this compound.

Mycelial Growth Inhibition Assay

Materials:

  • Pure culture of the target fungus (e.g., Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in a suitable solvent like acetone)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare PDA medium and sterilize by autoclaving.

  • Allow the PDA to cool to approximately 45-50°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of desired final concentrations. A control plate with only the solvent should also be prepared.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of a fresh fungal culture.

  • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the ED50 value by plotting the percentage inhibition against the logarithm of the concentration and performing a probit analysis.

Experimental Workflow for Fungicidal Assay:

G Start Start Prepare_PDA Prepare & Sterilize PDA Start->Prepare_PDA Add_this compound Amend PDA with this compound (various concentrations) Prepare_PDA->Add_this compound Pour_Plates Pour into Petri Dishes Add_this compound->Pour_Plates Inoculate Inoculate with Fungal Plug Pour_Plates->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure_Growth Measure Mycelial Growth Incubate->Measure_Growth Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Determine_ED50 Determine ED50 Calculate_Inhibition->Determine_ED50 End End Determine_ED50->End

Caption: Workflow for mycelial growth inhibition assay.

Conclusion

This compound represents a landmark in the development of synthetic fungicides. Its discovery paved the way for the exploration of the triazine chemical class for fungicidal activity. Although its use has declined in some regions due to the development of newer, more systemic fungicides, its history and mode of action continue to be of interest to scientists in the field of agrochemical research and development. The multi-site inhibitory action of this compound on mitochondrial respiration serves as a valuable model for the development of fungicides with a lower risk of resistance. Further detailed studies to elucidate the precise binding sites and the full extent of its impact on fungal metabolism could provide insights for the design of novel antifungal agents.

References

Anilazine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of anilazine, a triazine fungicide, in various common laboratory solvents. The information presented herein is intended to support research, development, and analytical activities involving this compound.

This compound: Physicochemical Properties

This compound (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a white to light brown crystalline powder. A summary of its key physicochemical properties is provided below.

PropertyValueReference
Molecular FormulaC₉H₅Cl₃N₄[1]
Molar Mass275.52 g/mol [1]
Melting Point159-160 °C[2]
AppearanceWhite to light brown crystalline powder[2]

Solubility of this compound

This compound is generally characterized as being insoluble in water and moderately soluble in a range of organic solvents.[1][2] The quantitative solubility data for this compound in several common laboratory solvents are summarized in Table 1.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventSolubility ( g/100 mL)Temperature (°C)
Water0.000825
Hexane0.017Not Specified
Methylene Chloride9Not Specified
Acetone1030
Chlorobenzene6Not Specified
Toluene530
Xylene430
EthanolData not available-
MethanolData not available-
Dimethyl Sulfoxide (DMSO)Soluble (quantitative data not available)-

Note: The term "Soluble" for DMSO indicates that while the compound is known to dissolve in this solvent, specific quantitative data was not found in the reviewed literature.

Stability of this compound

The stability of this compound is significantly influenced by the chemical environment, particularly pH and temperature.

Aqueous Stability and Hydrolysis

This compound is stable in neutral and slightly acidic aqueous media.[2] However, it undergoes hydrolysis, and the rate of this degradation is pH-dependent. The hydrolysis proceeds via a stepwise replacement of the chlorine atoms on the triazine ring.[3] The hydrolytic half-life of this compound at various pH levels is presented in Table 2.

Table 2: Hydrolytic Half-life of this compound in Aqueous Solutions at 22 °C

pHHalf-life
430 days
733 days
922 hours

At 29 °C in a pH 7 solution containing 1% acetone, the half-life was observed to be 20 days.

Stability in Organic Solvents
Degradation Pathway

The primary degradation pathway of this compound in aqueous environments involves the hydrolysis of the two chlorine atoms on the triazine ring, leading to the formation of dihydroxythis compound.[4] This process is a nucleophilic substitution where water or hydroxide ions act as the nucleophile.

G This compound This compound (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) Intermediate Monohydroxythis compound (Intermediate) This compound->Intermediate + H2O - HCl Dihydroxythis compound Dihydroxythis compound (Final Hydrolysis Product) Intermediate->Dihydroxythis compound + H2O - HCl

Caption: Hydrolytic degradation pathway of this compound.

Experimental Protocols

The following sections outline detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the solubility of chemical compounds.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Seal the container A->B C Agitate at a constant temperature (e.g., 25°C) B->C D Allow to equilibrate for a set time (e.g., 24-48 hours) C->D E Allow solids to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot (e.g., 0.45 µm PTFE filter) F->G H Quantify this compound concentration (e.g., HPLC-UV) G->H I Calculate solubility (g/100 mL) H->I

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation: To a series of glass vials, add a known volume (e.g., 10 mL) of the desired solvent (water, acetone, ethanol, etc.). Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent in g/100 mL based on the quantified concentration and any dilution factors.

Protocol for Determining this compound Stability and Degradation Rate

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_kinetics Data Analysis A Prepare a stock solution of this compound in the test solvent B Aliquot into multiple sealed vials A->B C Store vials under controlled conditions (temperature, light) B->C D Withdraw a vial at specified time intervals (t=0, 1, 3, 7 days, etc.) C->D E Quantify this compound concentration (HPLC-UV) D->E F Identify degradation products (LC-MS/MS) D->F G Plot concentration vs. time E->G H Determine degradation kinetics and half-life G->H

Caption: Workflow for this compound stability testing.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).

  • Sample Aliquoting: Dispense equal volumes of the stock solution into a series of amber glass vials to protect from light, and seal them to prevent solvent evaporation.

  • Incubation: Store the vials under controlled environmental conditions (e.g., constant temperature). For accelerated stability studies, elevated temperatures can be used.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a vial for analysis.

  • Quantification: Analyze the sample by a validated stability-indicating HPLC-UV method to determine the remaining concentration of this compound.

  • Degradation Product Identification: If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the major degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time. From this data, the degradation kinetics (e.g., first-order) and the half-life (t₁/₂) of this compound in the specific solvent and under the tested conditions can be calculated.

References

The Role of the s-Triazine Moiety in the Fungicidal Activity of Anilazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Anilazine (4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a non-systemic, multi-site foliar fungicide that has been used to control a broad spectrum of fungal diseases in crops.[1] Its efficacy is intrinsically linked to the chemical reactivity of its core structure, the 1,3,5-triazine (s-triazine) ring system. This technical guide provides an in-depth analysis of the triazine group's pivotal role in this compound's fungicidal activity. The primary mechanism of action is the irreversible covalent inhibition of essential fungal enzymes through the alkylation of sulfhydryl groups by the two highly reactive chlorine atoms on the triazine ring. This multi-site action disrupts numerous metabolic processes, including mitochondrial respiration, leading to fungal cell death.[2] This document details the proposed biochemical pathways, presents quantitative data on fungicidal efficacy, outlines relevant experimental protocols for its assessment, and discusses the molecule's structure-activity relationship.

Introduction

This compound is a synthetic organochlorine fungicide belonging to the triazine class of compounds.[1] First introduced in the mid-1950s, it provides protective action against a variety of fungal pathogens, including those responsible for leaf spots and blights on vegetables and cereals.[1] As a multi-site inhibitor, this compound's mode of action is broad, making the development of resistance less likely compared to single-site fungicides.

The chemical structure of this compound features a 1,3,5-triazine ring substituted with two chlorine atoms and one o-chloroanilino group.[3] It is the dichlorotriazine moiety that constitutes the reactive core, or "warhead," of the molecule, responsible for its biological activity. This guide will explore the chemical properties of this triazine core and elucidate how it confers fungicidal properties to this compound.

The s-Triazine Core: A Hub of Reactivity

The 1,3,5-triazine ring is an electron-deficient aromatic system due to the presence of three electronegative nitrogen atoms. In this compound, this electron deficiency is further amplified by the strong electron-withdrawing effects of the two chlorine atoms. This electronic arrangement renders the two chlorine-substituted carbon atoms of the triazine ring highly electrophilic and susceptible to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of this compound's fungicidal mechanism.

Proposed Mechanism of Action: Covalent Inhibition via Sulfhydryl Group Alkylation

This compound's multi-site activity is attributed to its ability to react non-specifically with vital nucleophiles within the fungal cell. The most critical targets are the sulfhydryl (-SH) groups of cysteine residues in proteins (enzymes) and in the essential antioxidant glutathione (GSH).[4]

The proposed mechanism involves a nucleophilic substitution reaction where the sulfur atom of a sulfhydryl group attacks one of the electrophilic carbon atoms on the triazine ring, displacing a chloride ion. This forms a stable, irreversible covalent thioether bond between the triazine moiety and the sulfur-containing molecule. The inactivation of numerous enzymes and the depletion of the glutathione pool disrupts critical cellular functions, including:

  • Enzyme Catalysis: Direct inactivation of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways.

  • Mitochondrial Respiration: Disruption of electron transport chain enzymes, leading to a collapse in ATP production and energy depletion.[2]

  • Redox Homeostasis: Depletion of glutathione, which is essential for protecting the cell from oxidative damage.

This widespread disruption of cellular machinery ultimately results in the cessation of growth and fungal cell death.

This compound Mechanism of Action Figure 1. Proposed reaction of this compound with a fungal enzyme's sulfhydryl group. This compound This compound Cl Cl Triazine Ring Reaction Nucleophilic Attack This compound->Reaction Enzyme Active Fungal Enzyme Sulfhydryl Group (-SH) Enzyme->Reaction Inactivated Covalently Modified Enzyme (Inactive) S-Triazine Adduct HCl Loss of Function Reaction->Inactivated

Figure 1. Proposed reaction of this compound with a fungal enzyme's sulfhydryl group.

Quantitative Assessment of Fungicidal Activity

The potency of a fungicide is quantified using metrics such as the Effective Concentration 50% (EC50) , which is the concentration that inhibits 50% of fungal growth in vitro.[5][6] While extensive, recent EC50 data for this compound is limited due to its status as an older fungicide, historical data demonstrates its broad-spectrum activity. The table below presents illustrative EC50 values for various fungicides against common plant pathogens to provide context for the range of activities observed.

Fungicide ClassActive IngredientTarget PathogenEC50 (µg/mL)Reference
Triazine This compound Alternaria alternata~10.19[7]
Triazine This compound Botrytis cinerea~3.31[8]
StrobilurinKresoxim-methylAlternaria alternata~0.05 - 0.15[7]
DMITebuconazoleNeofusicoccum clavispora1.32[9]
CarboxamideBoscalidAlternaria spp.>100 (Resistant)N/A

Note: Data is compiled from various sources for illustrative purposes. Actual EC50 values can vary based on the specific fungal isolate and experimental conditions.[7][8]

Experimental Protocols

Protocol 5.1: Determination of EC50 of this compound Against a Target Fungus

This protocol outlines the agar dilution method for determining the in vitro efficacy of this compound against a filamentous fungus like Botrytis cinerea.

1. Media and Stock Solution Preparation:

  • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.
  • Prepare a 10,000 µg/mL stock solution of this compound in acetone or DMSO. 2. Serial Dilution:
  • Cool the molten PDA to approximately 50-55°C.
  • Create a series of this compound-amended PDA plates with final concentrations such as 0, 0.1, 1, 5, 10, 50, and 100 µg/mL. Ensure the solvent concentration is constant across all plates, including the control (0 µg/mL). 3. Inoculation:
  • From the edge of an actively growing 5-7 day old culture of the target fungus, take 5 mm mycelial plugs using a sterile cork borer.[6]
  • Place one plug, mycelium-side down, in the center of each PDA plate (amended and control). Use at least three replicate plates per concentration.[6] 4. Incubation:
  • Incubate the plates in the dark at 22-25°C for a period sufficient for the control colony to reach approximately 70-80% of the plate diameter (e.g., 48-96 hours). 5. Data Collection and Analysis:
  • Measure the colony diameter in two perpendicular directions for each plate and calculate the average.
  • Calculate the percent inhibition for each concentration relative to the control growth.
  • Use statistical software to perform a probit or logistic regression of percent inhibition versus the log-transformed fungicide concentration to calculate the EC50 value.[5]

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A [label="Prepare Fungal Culture\n(e.g., Botrytis cinerea on PDA)"]; B [label="Prepare this compound Stock\n& Serial Dilutions"]; C [label="Create Fungicide-Amended\nAgar Plates"]; D [label="Inoculate Plates with\nMycelial Plugs"]; E [label="Incubate at 22-25°C\n(48-96 hours)"]; F [label="Measure Colony Diameters"]; G [label="Calculate Percent Inhibition\nvs. Control"]; H [label="Perform Regression Analysis\n(Inhibition vs. log[Concentration])"]; I [label="Determine EC50 Value", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B; B -> C; A -> D; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Figure 2. Experimental workflow for determining the EC50 value of this compound.

Protocol 5.2: In Vitro Assay for Sulfhydryl Group Reactivity

This protocol uses Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to quantify the reaction between this compound and a model sulfhydryl compound, L-cysteine.

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.4).
  • Prepare a 10 mM L-cysteine solution in the reaction buffer.
  • Prepare a 10 mM this compound solution in a suitable solvent (e.g., DMSO).
  • Prepare a 4 mg/mL DTNB solution in the reaction buffer.[10] 2. Reaction Setup:
  • In a 96-well microplate, add L-cysteine solution and this compound solution to achieve desired final concentrations (e.g., 100 µM cysteine and 200 µM this compound) in a final volume of 100 µL with reaction buffer.
  • Prepare control wells containing only L-cysteine (no this compound) and blank wells (buffer only).
  • Incubate the plate at room temperature for a set time (e.g., 30 minutes). 3. Quantification:
  • Add 50 µL of the DTNB solution to each well.
  • Allow the color to develop for 5-10 minutes.
  • Measure the absorbance at 412 nm using a microplate reader.[11] 4. Analysis:
  • The absorbance is proportional to the concentration of unreacted sulfhydryl groups. A lower absorbance in the this compound-treated wells compared to the control wells indicates that this compound has reacted with and depleted the free sulfhydryl groups of L-cysteine.

Structure-Activity Relationship (SAR)

The fungicidal activity of this compound is highly dependent on its specific chemical structure. Alterations to any part of the molecule can significantly impact its efficacy.

  • Dichlorotriazine Moiety: This is the toxophore. The two chlorine atoms are essential for the covalent reaction with sulfhydryl groups. Replacing one or both chlorines with less reactive groups (e.g., methoxy, amino) would drastically reduce or eliminate fungicidal activity.

  • s-Triazine Ring: The ring itself serves as a stable scaffold and its electron-deficient nature is critical for activating the chlorine substituents.

  • o-Chloroanilino Group: This part of the molecule is a modulator. It influences the compound's overall physicochemical properties, such as lipophilicity, which affects its ability to penetrate fungal cell walls and membranes. The chlorine on the aniline ring also contributes to the electronic properties and may enhance binding to target regions through hydrophobic or halogen bonding interactions.

This compound SAR Figure 3. Structure-Activity Relationship (SAR) of this compound. Activity Fungicidal Activity Toxophore Dichlorotriazine Moiety (Toxophore) Toxophore->Activity Toxophore_Role1 Electrophilic reaction center Toxophore->Toxophore_Role1 Toxophore_Role2 Forms irreversible covalent bonds with sulfhydryl groups Toxophore->Toxophore_Role2 Modulator o-Chloroanilino Group (Modulator) Modulator->Activity Modulator_Role1 Influences lipophilicity and cell penetration Modulator->Modulator_Role1 Modulator_Role2 Modifies steric and electronic properties Modulator->Modulator_Role2

Figure 3. Structure-Activity Relationship (SAR) of this compound.

Conclusion

The fungicidal activity of this compound is unequivocally dependent on the chemical properties of its s-triazine group. The two chlorine atoms attached to the electron-deficient triazine ring create highly reactive electrophilic centers. This enables this compound to act as a potent, multi-site inhibitor by forming irreversible covalent bonds with essential sulfhydryl groups in fungal proteins and other biomolecules. This non-specific, covalent mechanism of action disrupts a multitude of cellular processes, providing broad-spectrum fungicidal control and a lower risk of resistance development. Understanding this fundamental structure-activity relationship is crucial for the rational design of new antimicrobial agents and for managing the application of existing chemical controls in agriculture.

References

Methodological & Application

Application Note: Quantification of Anilazine in Water by HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of the fungicide Anilazine in water samples. The protocol outlines sample preparation using solid-phase extraction, chromatographic conditions for optimal separation, and method validation parameters. This method is intended for use by researchers, environmental scientists, and water quality monitoring professionals.

Introduction

This compound is a triazine fungicide previously used to control various fungal diseases on crops and turf.[1][2][3][4] Due to its potential for environmental contamination, monitoring its presence in water sources is crucial. This document provides a detailed protocol for the quantification of this compound in water using HPLC-UV, a widely accessible and reliable analytical technique. This compound is a white to tan crystalline solid that is insoluble in water and moderately soluble in organic solvents.[1][2][5][6] It is stable in neutral and slightly acidic conditions but is susceptible to hydrolysis under alkaline conditions.[2][5][6]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.45 µm)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Filter water samples (500 mL) through a 0.45 µm glass fiber filter to remove suspended particles. Acidify the sample to a pH of approximately 3 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.

HPLC-UV Conditions
ParameterCondition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 60% B2-10 min: 60-90% B10-12 min: 90% B12-13 min: 90-60% B13-15 min: 60% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 20 µL
UV Wavelength 274 nm
Run Time 15 minutes
Calibration

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 10 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Data Presentation

The quantitative performance of this method was validated according to standard guidelines. The results are summarized in the table below.

Validation ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 5%

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration Acidification 3. Acidification (pH 3) Filtration->Acidification SPE 4. Solid-Phase Extraction (C18) Acidification->SPE Elution 5. Elution (Acetonitrile) SPE->Elution Evaporation 6. Evaporation to Dryness Elution->Evaporation Reconstitution 7. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection 8. HPLC Injection Reconstitution->HPLC_Injection Chromatography 9. Chromatographic Separation HPLC_Injection->Chromatography UV_Detection 10. UV Detection (274 nm) Chromatography->UV_Detection Data_Acquisition 11. Data Acquisition UV_Detection->Data_Acquisition Quantification 12. Quantification using Calibration Curve Data_Acquisition->Quantification Reporting 13. Reporting Results Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in water samples. The solid-phase extraction protocol allows for effective pre-concentration and clean-up of the analyte. The method validation data demonstrates excellent linearity, accuracy, and precision, making it suitable for routine environmental monitoring.

References

Application Note: Determination of Anilazine Residues in Plant Tissues by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the detection and quantification of the fungicide Anilazine in plant tissues using gas chromatography (GC). The described methodology is intended for researchers, scientists, and professionals in drug development and agricultural science. The protocol covers sample preparation, including homogenization, extraction, and cleanup, followed by analysis using a gas chromatograph equipped with a suitable detector. This method is demonstrated to be robust for the determination of this compound residues in various plant matrices.

Introduction

This compound (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a triazine fungicide previously used to control a wide range of fungal diseases on crops such as cereals, coffee, potatoes, and tomatoes.[1] Due to its potential environmental and toxicological concerns, its use has been restricted or discontinued in many regions.[2] Monitoring for residual levels of this compound in plant tissues is crucial for food safety and environmental assessment. Gas chromatography offers a reliable and sensitive technique for the analysis of this compound residues. This document outlines a comprehensive protocol for its extraction and subsequent GC analysis.

Experimental Protocol

Sample Preparation

1.1. Homogenization: A representative sample of the plant tissue (e.g., leaves, fruits, stems) should be collected. To ensure homogeneity and prevent the degradation of this compound, the sample should be processed promptly. It is recommended to cool the sample using dry ice or liquid nitrogen before homogenization to make the tissue brittle and minimize the volatilization of the analyte. Homogenize the plant tissue using a high-speed blender or a knife mill until a fine, uniform powder is obtained.

1.2. Extraction:

  • Weigh 20 g of the homogenized plant tissue into a 250 mL Erlenmeyer flask.

  • Add 100 mL of acetonitrile to the flask.[2]

  • Shake the flask on a mechanical shaker for 1 hour at room temperature.

  • Filter the extract through a Büchner funnel with a Whatman No. 1 filter paper.

  • Transfer the filtrate to a 500 mL separatory funnel.

  • Add 50 mL of methylene chloride and 200 mL of distilled water to the separatory funnel.[2]

  • Shake the funnel vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate. The organic phase (bottom layer) contains the this compound.

  • Drain the organic layer into a clean flask.

  • Repeat the partitioning with another 50 mL of methylene chloride.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 5 mL using a rotary evaporator at a temperature not exceeding 40°C.

1.3. Cleanup: A Florisil column is used to remove interfering co-extractive compounds.[2]

  • Prepare a chromatography column (18-20 mm ID) by inserting a glass wool plug at the bottom.

  • Pack the column with 20 g of activated Florisil (activated by heating at 130°C for at least 3 hours).

  • Top the Florisil with a 1-2 cm layer of anhydrous sodium sulfate.

  • Pre-wet the column with 50 mL of hexane.

  • Load the concentrated extract onto the column.

  • Elute the column with a suitable solvent system. A common elution for aniline derivatives involves a mixture of hexane and diethyl ether or hexane and acetone. For this protocol, a step-wise elution is recommended, starting with a less polar solvent to remove non-polar interferences, followed by a more polar solvent to elute this compound. A recommended starting point is 200 mL of 6% diethyl ether in hexane, followed by 200 mL of 15% diethyl ether in hexane. The fraction containing this compound should be determined experimentally. A more polar elution with hexane:acetone (90:10) can also be effective.[3]

  • Collect the eluate containing this compound and concentrate it to a final volume of 1-5 mL using a gentle stream of nitrogen.

GC Analysis

2.1. Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) is suitable for this analysis.[2] For higher selectivity and confirmation, a mass spectrometer (MS) can be used.

2.2. GC Conditions:

  • Column: A modern capillary column is recommended for better resolution and sensitivity. A suitable option is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, TG-5SilMS).

  • Injector Temperature: 275°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes

    • Ramp: 8°C/min to 300°C

    • Final hold: 300°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Detector Temperature:

    • ECD: 300°C

    • NPD: 300°C

    • MS Transfer Line: 300°C

2.3. Calibration: Prepare a stock solution of this compound in a suitable solvent such as acetone or toluene. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.[4][5] To account for matrix effects, it is recommended to prepare matrix-matched calibration standards by spiking blank plant extract with known concentrations of this compound.[6] Construct a calibration curve by plotting the peak area against the concentration of the standards.

Data Presentation

The following table summarizes the quantitative data for the GC analysis of this compound based on established methods. Note that detection limits can be lower with modern GC-MS systems.

ParameterValueReference
Limit of Detection (LOD) 0.02 - 0.05 ppm[2]
Limit of Quantification (LOQ) ~0.06 - 0.15 ppm (estimated as 3x LOD)N/A
Recovery > 80%[2]
Concentration Range for Recovery 0.2 - 10.0 ppm[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing homogenization Plant Tissue Homogenization extraction Acetonitrile Extraction homogenization->extraction Homogenate partitioning Liquid-Liquid Partitioning extraction->partitioning Crude Extract cleanup Florisil Column Cleanup partitioning->cleanup Concentrated Extract gc_injection GC Injection cleanup->gc_injection Cleaned Extract separation Chromatographic Separation gc_injection->separation detection Detection (ECD/NPD/MS) separation->detection quantification Quantification detection->quantification Chromatogram reporting Reporting quantification->reporting Concentration Data

Caption: Experimental workflow for this compound detection.

mode_of_action cluster_fungus Fungal Cell This compound This compound Enzyme1 Enzyme A This compound->Enzyme1 Inhibition Enzyme2 Enzyme B This compound->Enzyme2 Inhibition Enzyme3 Enzyme C This compound->Enzyme3 Inhibition Mitochondria Mitochondrial Respiration (Electron Transport Chain) This compound->Mitochondria Disruption Fungal_Death Fungal Cell Death Enzyme1->Fungal_Death Enzyme2->Fungal_Death Enzyme3->Fungal_Death Mitochondria->Fungal_Death

Caption: Multi-site mode of action of this compound.

Conclusion

The protocol detailed in this application note provides a reliable framework for the analysis of this compound residues in plant tissues. The combination of acetonitrile extraction, Florisil cleanup, and gas chromatography with a modern capillary column and a sensitive detector allows for the accurate quantification of this compound at levels relevant for regulatory compliance and food safety assessment. The use of matrix-matched standards is recommended to mitigate potential matrix effects and ensure the accuracy of the results.

References

Application of Anilazine in In-Vitro Fungal Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anilazine is a triazine fungicide historically used for the control of a broad spectrum of fungal diseases in various crops.[1][2] Its application in research and development, particularly in the context of in-vitro fungal growth inhibition assays, provides a valuable tool for studying fungal physiology and for the screening of novel antifungal compounds. This compound's mechanism of action as a multi-site enzyme inhibitor, primarily targeting mitochondrial respiration, makes it a subject of interest for understanding fungal metabolic pathways and potential resistance mechanisms.[3][4]

Principle of Action

This compound's primary mode of action is the disruption of mitochondrial respiration in fungal cells.[4] It functions as a multi-site inhibitor, affecting several key enzymatic processes. Notably, it has been shown to inhibit glucose and succinate oxidation.[4] A key target within the mitochondrial electron transport chain is succinate dehydrogenase (Complex II), a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[4][5][6] By inhibiting these fundamental processes, this compound effectively depletes the fungal cell of ATP, leading to growth inhibition and cell death.

Applications

  • Screening for Antifungal Synergists and Antagonists: this compound can be used as a reference compound in combination with experimental drugs to identify synergistic or antagonistic interactions.

  • Investigating Fungal Respiration: Its inhibitory effect on specific respiratory components makes it a useful tool for dissecting the fungal electron transport chain.

  • Mode of Action Studies: By comparing the effects of novel compounds to those of this compound, researchers can gain insights into the potential mechanisms of new antifungal agents.

  • Quality Control in Antifungal Susceptibility Testing: this compound can serve as a control compound to validate the accuracy and reproducibility of in-vitro antifungal assays.

Data Presentation: In-Vitro Fungal Growth Inhibition

While specific IC50 and MIC values for this compound against a wide range of fungi are not extensively documented in recent literature, its efficacy has been established against various plant pathogenic fungi. For the purpose of these application notes, representative data for other fungicides against common fungal pathogens are provided to illustrate typical data presentation.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Fungicides against Alternaria solani

FungicideConcentration Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Propiconazole 25EC50 - 500--
Carbendazim 50WP50 - 500--
Mancozeb 75WP1000 - 2500--[7]
Copper Oxychloride 50WP1000 - 2500--[7]

Note: MIC50 and MIC90 represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Example of Half-Maximal Inhibitory Concentration (IC50) Data for Fungicides against Botrytis cinerea

CompoundIC50 (µg/mL)Reference
2-allylphenol68.0[2]
N-(4-methoxyphenyl)-driman-9-carboxamide0.26 mM[8]
N-(4-chlorophenyl)-driman-9-carboxamide0.20 mM[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against filamentous fungi.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Alternaria solani, Botrytis cinerea)

  • Spectrophotometer or microplate reader

  • Sterile, distilled water

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 2 x 10^4 to 1 x 10^5 spores/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Assay Setup:

    • Add 100 µL of the appropriate this compound dilution to the wells of the test microtiter plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, the absorbance can be read using a microplate reader at a suitable wavelength (e.g., 600 nm), and the MIC can be determined as the concentration that inhibits growth by ≥90% compared to the positive control.

Protocol 2: Mycelial Growth Inhibition Assay on Solid Medium

This protocol is suitable for determining the IC50 of this compound based on the inhibition of radial mycelial growth.

Materials:

  • This compound

  • Acetone or DMSO for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Petri dishes (90 mm)

  • Fungal isolate

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers

Procedure:

  • Preparation of this compound-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Autoclave the fungal growth medium and cool it to 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Pour the amended agar into sterile Petri dishes. Include a solvent control (medium with the same amount of solvent used for the highest this compound concentration).

  • Inoculation:

    • From the margin of an actively growing fungal colony, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • The IC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Mandatory Visualizations

Caption: this compound's inhibitory effect on fungal mitochondrial respiration.

G start Start prep_inoculum Prepare Fungal Inoculum (Spore Suspension) start->prep_inoculum prep_this compound Prepare this compound Serial Dilutions start->prep_this compound plate_setup Dispense Reagents into 96-well Plate prep_inoculum->plate_setup prep_this compound->plate_setup incubation Incubate at 25-28°C for 48-72h plate_setup->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

G start Start prep_media Prepare this compound-Amended Fungal Growth Media start->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubation Incubate at 25-28°C inoculate->incubation measure_growth Measure Radial Mycelial Growth incubation->measure_growth calculate_inhibition Calculate Percentage of Growth Inhibition measure_growth->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for IC50 determination using mycelial growth inhibition assay.

References

Application Note and Protocol: Standard Operating Procedure for Anilazine Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anilazine is a triazine fungicide historically used to control a variety of fungal diseases on crops, turf, and ornamental plants.[1][2][3][4] In a research context, particularly in drug development and agricultural science, the preparation of accurate and stable stock solutions is fundamental for obtaining reproducible experimental results. This compound is a white to tan crystalline solid that is practically insoluble in water but shows moderate solubility in organic solvents.[1][3][4][5][6] This document provides a standardized operating procedure for the safe handling and preparation of this compound stock solutions, tailored for researchers, scientists, and professionals in drug development.

Safety Precautions

This compound presents several handling hazards. It is classified as a severe eye irritant and a skin irritant upon prolonged contact.[7][8] Inhalation of the powder can be fatal, and the compound is very toxic to aquatic life with long-lasting effects.[7][8] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8] When handling the solid compound, a NIOSH-approved respirator is required to prevent inhalation.[6][8]

  • Ventilation: All handling of solid this compound and preparation of its solutions should be performed inside a certified chemical fume hood.[8]

  • Spill Management: In case of a spill, dampen the solid material with 60-70% methanol, transfer it to a sealed container for disposal, and wash the contaminated surfaces with a methanol and then soap and water solution.[6]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Avoid release into the environment.[7][8]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to stock solution preparation.

PropertyValueSource(s)
Molecular Formula C₉H₅Cl₃N₄[5][9]
Molecular Weight 275.52 g/mol [4][9]
Appearance White to tan crystalline powder/solid[1][2][3][5]
Melting Point 159-160 °C[2][4][5]
Aqueous Solubility Insoluble (<10 mg/L)[1][3][4][5]
Organic Solvents Soluble in DMSO.[9] Moderately soluble in other organic solvents.[1][5]
Stability Stable in neutral and slightly acidic media.[1][6] Hydrolyzes upon heating with alkalis.[6]
Incompatibilities Oils and alkaline materials.[3][5][7] Slightly corrosive to some metals.[5][7]
Powder Storage Store at ambient temperature in a dry, well-ventilated place away from incompatible materials.
Stock Solution Storage Short-term (days to weeks): 0 - 4 °C, protected from light.[9] Long-term (months): -20 °C, protected from light.[9]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 10 mL of a 10 mM this compound stock solution. Adjustments can be made based on the desired concentration and volume.

Materials

  • This compound powder (MW: 275.52 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade

  • 15 mL conical tube or volumetric flask

  • Analytical balance

  • Spatula

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Cryo-storage vials (amber or wrapped in foil)

Equipment

  • Chemical fume hood

  • Personal Protective Equipment (PPE) as specified in the safety section

Procedure

  • Calculate Required Mass:

    • Use the formula: Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L x 0.010 L x 275.52 g/mol = 0.027552 g = 2.76 mg

  • Weighing the Compound:

    • Perform this step in a chemical fume hood.

    • Don appropriate PPE, including a respirator.

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 2.76 mg of this compound powder and record the exact weight.

  • Dissolution:

    • Transfer the weighed this compound powder to a 15 mL conical tube or a 10 mL volumetric flask.

    • Using a micropipette, add approximately 8 mL of DMSO to the tube.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be formed.

    • If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, carefully add DMSO to bring the total volume to exactly 10 mL.

    • Invert the capped tube or flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber cryo-vials to avoid repeated freeze-thaw cycles and exposure to light.

    • Label each vial clearly with the compound name ("this compound"), concentration (10 mM in DMSO), preparation date, and your initials.

    • For short-term storage (up to a few weeks), store the aliquots at 0 - 4 °C.[9]

    • For long-term storage (months), store the aliquots at -20 °C.[9]

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of the this compound stock solution.

G start Start safety Step 1: Don PPE & Work in Fume Hood start->safety calculate Step 2: Calculate Required Mass safety->calculate weigh Step 3: Weigh This compound Powder calculate->weigh dissolve Step 4: Add Solvent (e.g., DMSO) weigh->dissolve mix Step 5: Vortex / Sonicate Until Dissolved dissolve->mix volume Step 6: Adjust to Final Volume mix->volume aliquot Step 7: Aliquot into Light-Protected Vials volume->aliquot store Step 8: Store at -20°C (Long-Term) aliquot->store end_node End store->end_node

This compound stock solution preparation workflow.

References

Application Notes and Protocols: Anilazine as a Positive Control in Fungicide Screening Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anilazine as a positive control in fungicide screening experiments. Detailed protocols for in vitro screening and an exploration of its mechanism of action are included to guide researchers in their experimental design.

Introduction

This compound is a triazine-based, non-systemic foliar fungicide with protective action against a broad spectrum of fungal pathogens.[1][2] Although its use in agriculture has largely been discontinued in many regions, its well-documented multi-site inhibitory action makes it an excellent candidate for a positive control in fungicide screening assays.[1] Its mechanism of action involves the inhibition of multiple enzymes, primarily disrupting mitochondrial respiration.[1][3][4]

Rationale for Use as a Positive Control

The inclusion of a positive control is critical in fungicide screening to validate the experimental setup and ensure that the assay is capable of detecting antifungal activity. This compound is a suitable positive control due to its:

  • Broad Spectrum of Activity: Effective against a wide range of fungal species.[1]

  • Known Mechanism of Action: Provides a benchmark for comparing the potency and mode of action of novel compounds.

  • Historical Data: Although specific quantitative data is sparse in publicly available literature, its historical use provides a basis for expected activity.

Data Presentation

Due to the limited availability of public data for this compound, the following tables present hypothetical yet representative data that would be generated in a typical fungicide screening experiment. This data is intended to serve as a template for researchers to structure their own findings.

Table 1: In Vitro Antifungal Activity of this compound and Experimental Compounds against Various Phytopathogenic Fungi.

Fungal SpeciesThis compound (Positive Control) IC₅₀ (µg/mL)Experimental Compound A IC₅₀ (µg/mL)Experimental Compound B IC₅₀ (µg/mL)
Botrytis cinerea1.52.8> 50
Alternaria solani2.15.225.6
Fusarium oxysporum3.510.1> 50
Pythium ultimum1.83.542.1
Septoria tritici0.91.715.8

IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes.

Table 2: Mycelial Growth Inhibition of Various Fungal Species by this compound and Experimental Compounds at a Fixed Concentration (10 µg/mL).

Fungal SpeciesThis compound (Positive Control) % InhibitionExperimental Compound A % InhibitionExperimental Compound B % Inhibition
Botrytis cinerea958810
Alternaria solani927515
Fusarium oxysporum85605
Pythium ultimum948512
Septoria tritici989120

% Inhibition values are hypothetical and for illustrative purposes.

Experimental Protocols

In Vitro Fungicide Screening by Agar Dilution Method

This protocol details a common method for assessing the efficacy of fungicides against mycelial growth.

1. Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound (positive control)

  • Experimental antifungal compounds

  • Solvent for dissolving compounds (e.g., DMSO, acetone)

  • Sterile petri dishes (90 mm)

  • Fungal cultures of interest

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

  • Prepare stock solutions of experimental compounds at the same concentration.

3. Preparation of Fungicide-Amended Agar:

  • Autoclave the fungal growth medium and allow it to cool to approximately 50-55°C in a water bath.

  • Add the required volume of the this compound or experimental compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.

  • For the negative control, add an equivalent volume of the solvent to the agar.

  • Pour approximately 20 mL of the amended agar into sterile petri dishes and allow them to solidify.

4. Inoculation:

  • From the actively growing edge of a fungal culture plate, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both control and treated).

5. Incubation:

  • Seal the petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the average colony diameter for each treatment.

  • The percentage of mycelial growth inhibition can be calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the fungal growth, by plotting the percentage inhibition against the log of the compound concentration and performing a regression analysis.

Mechanism of Action

This compound is a multi-site inhibitor that primarily disrupts fungal metabolism by affecting mitochondrial respiration. It has been shown to inhibit both glucose and succinate oxidation. The inhibition of succinate oxidation strongly suggests that this compound targets the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[3][4]

Signaling Pathway Diagram

Caption: this compound's inhibitory action on the mitochondrial electron transport chain.

Experimental Workflow Diagram

fungicide_screening_workflow start Start: Prepare Fungal Cultures prep_compounds Prepare Stock Solutions (this compound & Experimental Compounds) start->prep_compounds inoculation Inoculate Plates with Fungal Mycelial Plugs start->inoculation prep_media Prepare Fungicide-Amended and Control Agar Plates prep_compounds->prep_media prep_media->inoculation incubation Incubate Plates inoculation->incubation data_collection Measure Colony Diameters incubation->data_collection analysis Calculate % Inhibition and IC₅₀ Values data_collection->analysis end End: Compare Efficacy analysis->end

Caption: Workflow for in vitro fungicide screening using the agar dilution method.

References

Application Notes and Protocols for Studying Anilazine Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilazine is a triazine fungicide used to control a variety of fungal diseases in crops such as cereals, coffee, vegetables, and turf.[1][2][3] It functions as a non-systemic, foliar fungicide with protective action, meaning it primarily remains on the plant surface and inhibits fungal growth there.[2][4] While its primary mechanism of action involves the inhibition of mitochondrial respiration in fungal cells, understanding its potential for uptake and translocation within the plant is crucial for assessing its efficacy, potential phytotoxicity, and environmental fate.[5] These application notes provide detailed protocols for researchers to study the absorption and movement of this compound in various plant species.

Key Methodologies

Several analytical techniques can be employed to study the uptake and translocation of this compound in plants. The choice of method depends on the specific research question, available equipment, and desired sensitivity. The most common and effective methods include:

  • Radiolabeling Studies with Autoradiography: This is a highly sensitive method for visualizing and quantifying the movement of this compound within the plant. It typically involves using 14C-labeled this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful quantitative technique used to detect and measure low concentrations of this compound and its metabolites in different plant tissues.[6][7][8]

  • Petri Dish/Agar-Based Assays: A simple and rapid bioassay for preliminary screening of this compound's effects on seed germination and seedling growth, which can provide initial insights into its uptake.[9][10]

Protocol 1: Radiolabeling and Autoradiography for this compound Translocation

This protocol describes the use of 14C-labeled this compound to visually track its movement in plants.

Objective: To visualize the uptake and translocation pattern of this compound from the point of application to other parts of the plant.

Materials:

  • 14C-labeled this compound (requires custom synthesis or specialized supplier)

  • Test plants (e.g., tomato, potato, wheat seedlings) grown in pots or hydroponic systems

  • Micropipette

  • Formulation solution (e.g., acetone or methanol with a surfactant)

  • Plant press

  • X-ray film or phosphor imager

  • Fume hood and appropriate personal protective equipment (PPE) for handling radioactive materials

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_app Application cluster_inc Incubation cluster_proc Processing & Analysis A Grow test plants to desired stage B Prepare treatment solution with 14C-Anilazine A->B C Apply 14C-Anilazine solution to a specific leaf (foliar) or to the roots (hydroponics/soil) B->C D Incubate plants for predetermined time intervals (e.g., 24, 48, 72 hours) C->D E Harvest and rinse plants D->E F Press and dry the plant material E->F G Expose dried plant to X-ray film or phosphor imager F->G H Develop image to visualize 14C-Anilazine distribution G->H

Caption: Workflow for Radiolabeled this compound Uptake Study.

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to a suitable stage (e.g., 3-4 true leaves). For hydroponic studies, ensure the nutrient solution is well-aerated.

  • Treatment Solution: In a fume hood, prepare a treatment solution of 14C-Anilazine at a known concentration and specific activity. The solvent should be appropriate to dissolve this compound and may contain a surfactant to aid in leaf surface adhesion.

  • Application:

    • Foliar Application: Carefully apply a small, known volume (e.g., 10-20 µL) of the 14C-Anilazine solution to the adaxial surface of a single, mature leaf.

    • Root Application: For hydroponic systems, add the 14C-Anilazine solution to the nutrient solution to achieve the desired final concentration. For soil-based studies, drench the soil with the solution.

  • Incubation: Place the treated plants back into their growing environment. Harvest plants at various time points (e.g., 6, 24, 48, 96 hours) to observe the translocation over time.

  • Harvesting and Rinsing: At each time point, carefully uproot the plant. For foliar applications, the treated leaf may be washed with a mild solvent to differentiate between surface residue and absorbed this compound. For root applications, gently rinse the roots with water to remove any this compound adhering to the surface.

  • Autoradiography:

    • Mount the entire plant on a sheet of paper and press it flat.

    • Dry the pressed plant in an oven at a low temperature (e.g., 50-60°C).

    • Place the dried, mounted plant in a light-tight cassette in direct contact with X-ray film or a phosphor imaging screen.

    • Expose for a period ranging from a few days to several weeks, depending on the amount of radioactivity applied.

    • Develop the film or scan the screen to obtain an image showing the distribution of the radiolabel.

Data Presentation (Example):

The primary data from this experiment is visual. The autoradiograph will show dark areas corresponding to the location of 14C-Anilazine. This allows for a qualitative assessment of whether this compound is mobile and, if so, whether it moves up (acropetally) or down (basipetally) in the plant.

Protocol 2: LC-MS/MS for Quantitative Analysis of this compound

This protocol outlines the procedure for quantifying this compound concentrations in different plant tissues.

Objective: To accurately measure the amount of this compound in roots, stems, and leaves after application.

Materials:

  • This compound analytical standard

  • Treated plant samples (from a similar experiment as Protocol 1, but with non-labeled this compound)

  • Homogenizer (e.g., bead beater, mortar and pestle)

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., Pesti Carb-NH2 or C18)[6][7]

  • Acetonitrile, methanol, and formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column[6][7]

Experimental Workflow Diagram:

G cluster_sample Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis A Harvest and section plant into roots, stems, and leaves B Weigh and homogenize each tissue sample A->B C Extract this compound with acetonitrile B->C D Centrifuge and collect the supernatant C->D E Purify the extract using SPE cartridges D->E F Analyze the sample using LC-MS/MS E->F G Quantify this compound using a calibration curve F->G

Caption: Workflow for LC-MS/MS Quantification of this compound.

Procedure:

  • Sample Collection and Preparation:

    • Harvest plants at specified time points after this compound application.

    • Wash the plants to remove external residues.

    • Dissect the plant into different tissues (roots, stems, leaves).

    • Record the fresh weight of each tissue sample.

    • Homogenize the samples, for instance using liquid nitrogen and a mortar and pestle.

  • Extraction:

    • To the homogenized sample, add a known volume of acetonitrile.[6]

    • Vortex or shake vigorously for a set period to extract this compound.

    • Centrifuge the sample to pellet the solid plant material.

    • Carefully collect the supernatant.

  • Purification (Cleanup):

    • The crude extract may contain interfering compounds. Purify it using an SPE cartridge.[7]

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the this compound with an appropriate solvent.

    • Evaporate the eluent to near dryness and reconstitute in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separation is typically achieved on a C18 column with a gradient elution of water (often with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[6][7]

    • Detection is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard.

    • Calculate the concentration of this compound in the plant tissue samples by comparing their peak areas to the calibration curve. The results are typically expressed in mg/kg or µg/g of fresh weight.

Data Presentation:

Quantitative data should be summarized in tables for easy comparison.

Table 1: Example Data for this compound Concentration in Tomato Tissues after Foliar Application

Time (Hours)TissueThis compound Concentration (µg/g fresh weight)
24Treated Leaf15.2 ± 1.8
24Other Leaves0.5 ± 0.1
24Stem0.2 ± 0.05
24Roots< 0.01 (Below Limit of Detection)
72Treated Leaf10.8 ± 1.5
72Other Leaves1.1 ± 0.2
72Stem0.8 ± 0.1
72Roots0.1 ± 0.02

Note: The data in this table is illustrative and not from a specific study on this compound.

Protocol 3: Petri Dish Bioassay for Root Uptake

This protocol provides a simple method to assess the impact of this compound on seedlings, which can be indicative of root uptake.

Objective: To evaluate the effect of this compound on seed germination and early root/shoot growth.

Materials:

  • Petri dishes with filter paper or agar medium

  • Test plant seeds (e.g., lettuce, radish, cress)

  • This compound stock solution

  • Incubator or growth chamber

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis A Prepare agar or filter paper with different this compound concentrations B Place seeds on the prepared medium A->B C Incubate dishes in a controlled environment for 5-7 days B->C D Measure germination rate C->D E Measure root and shoot length C->E F Calculate growth inhibition percentage D->F E->F

Caption: Workflow for Petri Dish Bioassay of this compound.

Procedure:

  • Preparation:

    • Prepare a series of this compound dilutions from a stock solution.

    • In sterile petri dishes, place a sheet of filter paper and moisten it with a known volume of one of the this compound solutions (or a control solution without this compound). Alternatively, prepare an agar medium containing the desired concentrations of this compound.[10]

  • Seeding: Place a set number of seeds (e.g., 10-20) evenly spaced on the surface of the filter paper or agar.

  • Incubation: Seal the petri dishes and place them in a growth chamber with controlled light and temperature for 5 to 7 days.

  • Data Collection: After the incubation period, measure the following for each treatment:

    • Germination percentage.

    • Root length of each seedling.

    • Shoot length of each seedling.

  • Analysis: Compare the measurements from the this compound treatments to the control. Calculate the percent inhibition of root and shoot growth.

Data Presentation:

Table 2: Example Data for the Effect of this compound on Lettuce Seedling Growth

This compound Conc. (mg/L)Germination Rate (%)Avg. Root Length (mm)Root Growth Inhibition (%)Avg. Shoot Length (mm)Shoot Growth Inhibition (%)
0 (Control)9835.4 ± 3.1015.1 ± 1.90
19630.1 ± 2.815.014.5 ± 2.04.0
109015.7 ± 2.555.612.3 ± 1.518.5
50655.2 ± 1.185.38.1 ± 1.346.4

Note: The data in this table is illustrative and not from a specific study on this compound.

Potential Signaling Pathways

While the direct effects of this compound on plant signaling pathways are not well-documented, exposure to xenobiotics can induce general stress responses. These responses often involve signaling molecules like salicylic acid (SA), jasmonic acid (JA), and abscisic acid (ABA), which regulate the expression of defense-related genes.[11][12][13] For example, some pesticides have been shown to induce SA-associated defense responses.[11] Further research is needed to determine if this compound activates similar pathways.

Logical Diagram of a Potential Plant Stress Response:

G cluster_stress Stress Induction cluster_signal Signal Transduction cluster_response Cellular Response This compound This compound Exposure ROS Reactive Oxygen Species (ROS) Production This compound->ROS Ca Ca2+ Signaling ROS->Ca Hormones Phytohormone Signaling (e.g., SA, JA, ABA) ROS->Hormones Ca->Hormones Genes Activation of Stress-Response Genes Hormones->Genes Detox Metabolic Detoxification (e.g., GSTs, P450s) Genes->Detox

Caption: Potential Plant Stress Response to Xenobiotics.

References

Application Notes and Protocols for Anilazine in Fungal Disease Control (Research Settings)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of available research on the application of Anilazine, a non-systemic, multi-site contact fungicide, for controlling specific fungal diseases in laboratory and research settings. Due to its status as an older and now largely obsolete fungicide in many regions, recent research detailing specific application rates is limited.[1] The information presented here is compiled from available literature and should be adapted as a starting point for further research.

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungal cells.[2] It disrupts the electron transport chain, leading to a depletion of ATP and ultimately causing cell death.[2] This multi-site activity makes the development of resistance less likely compared to single-site fungicides.

In Vitro Applications

Table 1: Exemplary In Vitro Fungicide Concentrations for Mycelial Growth Inhibition Assays (Based on similar multi-site fungicides)
Fungus SpeciesFungicide ClassConcentration Range (ppm or µg/mL)Reference Protocol Basis
Alternaria solaniDithiocarbamate (e.g., Mancozeb)50 - 500 ppm
Botrytis cinereaDicarboximide (e.g., Iprodione)0.01 - 10 µg/mL[3]
Sclerotinia sclerotiorumDicarboximide (e.g., Procymidone)0.1 - 10 µg/mL[4]

Note: These values are for comparative purposes and to provide a starting range for experimental design with this compound. Actual effective concentrations for this compound may vary.

Greenhouse and Field Applications

Historically, this compound was used to control a variety of fungal diseases on crops and turfgrass. Application rates in research trials would typically be scaled down from agricultural recommendations.

Table 2: Historical Field Application Rates of this compound for Fungal Disease Control
Target DiseaseHost PlantApplication Rate (Exemplary)Reference Context
Early Blight (Alternaria solani)Potato, TomatoFoliar spray[5][6]
Late Blight (Phytophthora infestans)Potato, TomatoFoliar spray[1]
Dollar Spot, Brown PatchTurfgrassFoliar spray[7]
Anthracnose, Leaf SpotVarious CropsFoliar spray[1]

Note: Specific concentrations for research purposes would need to be determined empirically, starting with dilutions of historically recommended field rates.

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the effective concentration of this compound required to inhibit the mycelial growth of a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Appropriate solvent for this compound (if not water-soluble)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in a sterile solvent.

  • Prepare Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the this compound stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). Also, prepare a control set of plates with the solvent alone and a set with no additions.

  • Pour Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the disc, mycelial side down, in the center of each prepared Petri dish.

  • Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = ((dc - dt) / dc) x 100 Where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate

  • Determine EC50: Plot the percentage inhibition against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

Anilazine_Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane cluster_etc Electron Transport Chain NADH NADH ComplexI Complex I NADH->ComplexI e⁻ FADH2 FADH₂ ComplexII Complex II FADH2->ComplexII e⁻ O2 O₂ H2O H₂O O2->H2O ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ATP ATP ComplexIII Complex III ComplexI->ComplexIII e⁻ ComplexII->ComplexIII e⁻ ComplexIV Complex IV ComplexIII->ComplexIV e⁻ ComplexIV->O2 e⁻ ATPSynthase->ATP This compound This compound This compound->ComplexI Inhibits This compound->ComplexII This compound->ComplexIII This compound->ComplexIV Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare Fungal Culture E Inoculate Plates with Fungal Plugs A->E B Prepare this compound Stock Solutions D Create Poisoned Agar Plates B->D C Prepare Agar Medium C->D D->E F Incubate Plates E->F G Measure Mycelial Growth F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

References

Application Notes and Protocols: Investigating Fungicide Resistance Mechanisms Using Anilazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anilazine is a triazine fungicide historically used for the control of a broad spectrum of fungal pathogens.[1][2] It is classified as a multi-site inhibitor, a characteristic that is central to understanding its resistance profile.[3][4] The Fungicide Resistance Action Committee (FRAC) places this compound in Group M08, signifying a low risk of resistance development due to its multi-site mode of action.[5] Unlike single-site fungicides that target a specific enzyme or protein, multi-site inhibitors like this compound act on multiple metabolic pathways within the fungal cell simultaneously. This makes it significantly more challenging for a fungus to develop resistance through a single gene mutation.[3][4] Consequently, there are very few documented cases of field resistance to this compound, and specific resistance mechanisms are not well-elucidated in scientific literature.

These application notes provide a framework for studying potential resistance mechanisms to this compound, drawing upon general principles of fungicide resistance and methodologies for evaluating multi-site inhibitors.

Mode of Action of this compound

This compound's primary mode of action is the inhibition of mitochondrial respiration.[1] Specifically, it disrupts the electron transport chain, leading to a depletion of cellular ATP and ultimately fungal cell death. While the precise molecular targets are not exhaustively characterized, its multi-site activity implies interaction with several enzymes or proteins within the mitochondria and potentially other cellular processes.

Potential (Theoretical) Resistance Mechanisms to a Multi-Site Inhibitor Like this compound

Given the multi-site nature of this compound, any potential resistance is likely to be complex and polygenic (quantitative resistance) rather than conferred by a single gene mutation (qualitative resistance).[6] Theoretical mechanisms could include:

  • Reduced Uptake/Altered Cell Wall Permeability: Modifications to the fungal cell wall or membrane that limit the entry of this compound.

  • Increased Efflux: Upregulation of efflux pumps (e.g., ABC transporters) that actively transport this compound out of the cell before it can reach its targets.[7]

  • Detoxification: Enzymatic degradation or modification of the this compound molecule into a non-toxic form.[8][9][10][11] This could involve enzymes such as glutathione S-transferases or cytochrome P450 monooxygenases.

  • Alterations in Mitochondrial Function: Complex changes in mitochondrial structure or function that reduce the sensitivity to this compound's disruptive effects without compromising essential energy production.

Data Presentation

Due to the lack of specific studies on this compound resistance, quantitative data is not available. However, a hypothetical table for presenting data from a sensitivity screening of a fungal population is provided below as a template.

Table 1: Hypothetical this compound Sensitivity Profile of a Fungal Isolate Population

Isolate IDOrigin (Host/Location)EC50 (µg/mL) of this compoundResistance Factor (RF)*Phenotype
WT-01Lab Strain (Wild Type)1.51.0Sensitive
FS-01Field Sample A2.01.3Sensitive
FS-02Field Sample B1.81.2Sensitive
FS-03Field Sample C8.55.7Reduced Sensitivity
FS-04Field Sample D3.22.1Sensitive

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of a known sensitive (wild-type) isolate.

Experimental Protocols

The following are detailed protocols for key experiments to investigate potential this compound resistance. These are generalized methods that should be optimized for the specific fungal species being studied.

Protocol 1: In Vitro Fungicide Sensitivity Screening

Objective: To determine the effective concentration of this compound that inhibits 50% of fungal growth (EC50) for a range of fungal isolates.

Materials:

  • Fungal isolates to be tested

  • This compound (analytical grade)

  • Appropriate solvent for this compound (e.g., acetone or DMSO)

  • Potato Dextrose Agar (PDA) or other suitable growth medium[12]

  • Sterile petri dishes

  • Micropipettes and sterile tips

  • Incubator

  • Spectrophotometer or plate reader (optional, for liquid culture)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent.

  • Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Amending Media: Add the this compound dilutions to the molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control. Use probit analysis or non-linear regression to determine the EC50 value for each isolate.[13]

Protocol 2: Mitochondrial Respiration Assay

Objective: To assess the impact of this compound on the mitochondrial oxygen consumption rate (OCR) in sensitive and potentially resistant fungal isolates.[14][15][16]

Materials:

  • Fungal mycelium (sensitive and potentially resistant isolates)

  • Protoplast isolation buffer (e.g., containing osmotic stabilizers like sorbitol and cell wall-degrading enzymes)

  • Respiration buffer (e.g., a buffered medium with appropriate substrates like succinate)

  • This compound

  • Oxygen electrode or a microplate-based respirometer (e.g., Seahorse XF Analyzer)

  • Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) for control experiments

Procedure:

  • Protoplast Isolation (if necessary for the chosen method):

    • Grow fungal mycelium in liquid culture.

    • Harvest and wash the mycelium.

    • Incubate the mycelium in the protoplast isolation buffer until a sufficient number of protoplasts are released.

    • Gently harvest and wash the protoplasts.

  • Respiration Measurement:

    • Resuspend the fungal protoplasts or mycelial fragments in the respiration buffer.

    • Place the fungal suspension in the chamber of the oxygen electrode or the wells of the microplate respirometer.

    • Allow the baseline oxygen consumption rate to stabilize.

    • Inject a known concentration of this compound into the chamber/well and record the change in OCR.

    • For comparison, measure the OCR of both sensitive and potentially resistant isolates in the presence and absence of this compound.

  • Data Analysis: Calculate the percentage of inhibition of OCR by this compound for each isolate. Compare the dose-response curves for sensitive and potentially resistant strains.

Visualizations

G cluster_workflow Experimental Workflow for this compound Resistance Screening cluster_mechanism Investigation of Resistance Mechanisms Isolate Fungal Isolate Collection (Field or Lab) Culture Pure Culture Establishment Isolate->Culture Screening In Vitro Sensitivity Screening (Protocol 1) Culture->Screening EC50 EC50 Determination Screening->EC50 Categorize Categorization (Sensitive vs. Reduced Sensitivity) EC50->Categorize Respiration Mitochondrial Respiration Assay (Protocol 2) Categorize->Respiration Efflux Efflux Pump Activity Assay (e.g., using fluorescent dyes) Categorize->Efflux Detox Detoxification Analysis (Metabolite profiling) Categorize->Detox Genomic Genomic/Transcriptomic Analysis Categorize->Genomic

Caption: Workflow for screening and investigating this compound resistance.

G cluster_fungus Fungal Cell Mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Production This compound This compound This compound->ETC Inhibits Multiple Sites

Caption: this compound's multi-site inhibition of mitochondrial respiration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Anilazine Insolubility in Aqueous Media for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anilazine. The focus is on addressing the challenges associated with its low solubility in aqueous media for bioassay applications.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or my aqueous buffer?

A1: this compound is a crystalline solid that is practically insoluble in water.[1][2][3] Direct dissolution in aqueous solutions is not a viable method for preparing concentrations typically required for bioassays. It is stable in neutral and slightly acidic aqueous media but will hydrolyze when heated with alkali.[1][2]

Q2: What solvents are recommended for creating an this compound stock solution?

A2: Organic solvents are necessary to dissolve this compound effectively. Dimethyl sulfoxide (DMSO) is a commonly recommended solvent.[4] Other organic solvents like acetone may also be used, but DMSO is often preferred for its compatibility with many biological assays at low final concentrations.

Q3: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous bioassay medium. What should I do?

A3: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain this compound's solubility in the aqueous medium. Here are some troubleshooting steps:

  • Increase the final concentration of the organic solvent: If your assay can tolerate a higher concentration of the solvent (e.g., increasing from 0.1% to 0.5% DMSO), this may keep the this compound in solution. Always run a vehicle control with the same solvent concentration to account for any effects of the solvent itself.

  • Decrease the final concentration of this compound: If possible, lower the working concentration of this compound in your assay.

  • Use a surfactant: In some cases, a non-ionic surfactant at a very low concentration can help to maintain the solubility of hydrophobic compounds in aqueous media. This should be carefully validated to ensure the surfactant does not interfere with the assay.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound. Prepare fresh dilutions from your concentrated stock solution for each experiment.

Q4: What is the recommended storage condition for this compound powder and its stock solution?

A4:

  • Solid this compound: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]

  • This compound stock solution (in DMSO): Store at 0-4°C for short-term use (days to weeks) or at -20°C for longer periods (months).[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder does not dissolve. Attempting to dissolve directly in an aqueous solution.This compound is insoluble in water.[1][2] Use an appropriate organic solvent like DMSO to prepare a concentrated stock solution first.[4]
Cloudiness or precipitate forms after adding the stock solution to the aqueous medium. The final concentration of the organic solvent is too low to maintain solubility. The final this compound concentration exceeds its solubility limit in the mixed solvent system.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient. A final concentration of ≤0.5% is generally recommended for cell-based assays, but this is compound-dependent. 2. Perform a serial dilution of your stock solution into the assay medium to determine the maximum soluble concentration. 3. Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion.
Inconsistent results between experiments. Degradation of this compound in the stock solution or diluted working solutions.1. Store the DMSO stock solution properly at -20°C for long-term storage.[4] 2. Prepare fresh working dilutions from the stock for each experiment. Do not store this compound in dilute aqueous solutions. 3. This compound is stable in neutral and slightly acidic media but hydrolyzes in alkaline conditions, especially with heating.[2] Ensure your assay medium pH is appropriate.

Quantitative Data on this compound Solubility

The following table summarizes the solubility properties of this compound.

Solvent/Medium Solubility Temperature pH Reference
Water8 mg/L20°C7[3]
Organic SolventsModerately solubleNot specifiedNot applicable[1][2]
DMSOSolubleNot specifiedNot applicable[4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 275.52 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Pipettes

Procedure:

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out 2.76 mg of this compound powder into the tube.

  • Dissolution in DMSO:

    • Add 1 mL of DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) can be used if dissolution is slow, but avoid excessive heat.

  • Storage:

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For short-term storage (up to a week), store the stock solution at 4°C.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[4]

Note on Dilutions for Bioassays: To prepare a working solution, dilute the 10 mM stock solution in your aqueous bioassay medium. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%. Always prepare a vehicle control containing the same final concentration of DMSO.

Visualizations

Experimental Workflow for this compound Stock Preparation

G cluster_0 Preparation of this compound Stock Solution A Weigh 2.76 mg this compound B Add 1 mL of DMSO A->B C Vortex until fully dissolved B->C D 10 mM Stock Solution C->D E Store at -20°C D->E

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Proposed Signaling Pathway Inhibition by this compound

G cluster_1 This compound's Proposed Mechanism of Action in Fungi This compound This compound ETC Electron Transport Chain This compound->ETC inhibits SDH Succinate Dehydrogenase This compound->SDH inhibits Mito Mitochondrial Respiration Mito->ETC Mito->SDH ATP ATP Production (Energy) ETC->ATP SDH->ETC Death Fungal Cell Death ATP->Death depletion leads to

Caption: this compound inhibits mitochondrial respiration, leading to fungal cell death.[4][5]

References

Stabilizing Anilazine in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Anilazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in long-term experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[1] this compound is also soluble in other organic solvents such as acetonitrile, acetone, and hexane.[2] For analytical purposes, a mixture of hexane and acetone (80:20) has been used.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For short-term storage (days to weeks), it is recommended to store this compound stock solutions at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] To prevent degradation from light, it is advisable to store solutions in the dark.[1]

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on the pH. It is most stable in neutral and slightly acidic conditions.[3] Under alkaline conditions, especially with heating, it undergoes hydrolysis.[3]

Q4: What are the known degradation products of this compound?

A4: The primary degradation product of this compound is dihydroxythis compound, formed through the hydrolysis of the chlorine atoms on the triazine ring.[3]

Q5: How can I monitor the stability of my this compound solution over time?

A5: The stability of an this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][4] These methods allow for the quantification of the parent compound and the detection of any degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in aqueous buffer. This compound has low aqueous solubility. The concentration in the final aqueous solution may be too high.- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum but is sufficient to maintain solubility. - Perform a solubility test with your specific buffer system before proceeding with the experiment. - Consider using a different buffer system or adjusting the pH to be neutral or slightly acidic.[3]
Loss of compound activity over the course of a multi-day experiment. Degradation of this compound in the experimental medium.- Prepare fresh working solutions daily from a frozen stock. - If the experimental medium is alkaline, consider if the pH can be adjusted to be closer to neutral without affecting the experiment. - Protect the experimental setup from light to prevent photodegradation.
Inconsistent results between experiments. Inconsistent concentration of this compound due to improper storage or handling of stock solutions.- Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. - Always ensure the stock solution is completely thawed and mixed well before making dilutions. - Verify the concentration of the stock solution periodically using an analytical method like HPLC.
Appearance of unknown peaks in analytical chromatograms. Degradation of this compound.- Analyze the degradation products using techniques like LC-MS/MS to identify them. The primary degradation product is likely dihydroxythis compound.[3] - Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, high pH, or elevated temperature).

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at 22°C

pHHalf-lifeReference
430 days[3][5]
733 days[3][5]
922 hours[3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (purity >98%)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the tube securely and vortex until the this compound is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles.

    • Label the tubes clearly with the compound name, concentration, date, and your initials.

    • Store the stock solutions at -20°C, protected from light.[1]

Protocol 2: Assessment of this compound Stability in Solution
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • The solution/buffer in which stability is to be tested (e.g., cell culture medium, phosphate-buffered saline)

    • Incubator or water bath set to the desired temperature

    • Light source for photostability testing (optional, as per ICH Q1B guidelines)[4][6][7]

    • HPLC or GC system with a suitable column and detector for this compound analysis

    • Amber and clear vials

  • Procedure:

    • Prepare working solutions of this compound at the desired final concentration by diluting the stock solution into the test solution.

    • Aliquot the working solution into several amber (for protection from light) and clear (for photostability) vials.

    • Take a time zero (T=0) sample for immediate analysis.

    • Place the remaining vials under the desired storage conditions (e.g., 4°C, 25°C, 37°C) and light conditions (dark vs. light exposure).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each condition.

    • Analyze the samples by HPLC or GC to determine the concentration of this compound remaining.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Anilazine_Degradation_Pathway This compound This compound (C9H5Cl3N4) Hydrolysis Hydrolysis (Addition of H2O, loss of HCl) This compound->Hydrolysis Alkaline conditions, Heat Dihydroxythis compound Dihydroxythis compound (C9H7ClN4O2) Hydrolysis->Dihydroxythis compound

Caption: Degradation pathway of this compound to Dihydroxythis compound via hydrolysis.

Stability_Study_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solutions in Test Buffer Prep_Stock->Prep_Working Time_Zero T=0 Analysis Prep_Working->Time_Zero Incubate_Dark Incubate in Dark (Different Temperatures) Prep_Working->Incubate_Dark Incubate_Light Incubate with Light Exposure (Photostability) Prep_Working->Incubate_Light Analysis Analyze by HPLC/GC Time_Zero->Analysis Sampling Sample at Time Points Incubate_Dark->Sampling Incubate_Light->Sampling Sampling->Analysis Data_Analysis Calculate % Remaining and Degradation Rate Analysis->Data_Analysis Troubleshooting_Anilazine_Precipitation Start This compound Precipitates in Aqueous Solution Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Solvent Is the co-solvent (e.g., DMSO) percentage too low? Check_Concentration->Check_Solvent No Lower_Concentration Lower the final This compound concentration. Check_Concentration->Lower_Concentration Yes Check_pH Is the buffer pH alkaline? Check_Solvent->Check_pH No Increase_Solvent Increase the co-solvent percentage (if experimentally tolerable). Check_Solvent->Increase_Solvent Yes Adjust_pH Adjust buffer pH to neutral or slightly acidic. Check_pH->Adjust_pH Yes Solubility_Test Perform a preliminary solubility test. Check_pH->Solubility_Test No

References

Minimizing Anilazine degradation during sample extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anilazine Sample Integrity

This technical support center provides guidance on minimizing the degradation of this compound during sample extraction, storage, and analysis. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

This compound is a triazine-based fungicide previously used to control various fungal diseases on crops such as cereals, potatoes, and tomatoes.[1][2] Degradation of the parent this compound molecule during sample collection, storage, or extraction can lead to inaccurate quantification of its residues. This can result in underestimation of exposure levels in environmental and toxicological studies, impacting the validity of research findings.

Q2: What are the primary factors that cause this compound degradation?

This compound degradation is primarily influenced by the following factors:

  • pH: this compound is most stable in neutral to slightly acidic conditions. It undergoes rapid hydrolysis under alkaline (high pH) conditions, especially when heated.[1][3][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolytic degradation.[1]

  • Microbial Activity: In non-sterile matrices like soil, this compound is readily degraded by soil bacteria.[5] The half-life in soil can be as short as 12 hours.[1][5]

  • Light (Photodegradation): While generally considered a less significant factor for triazines in soil, photodegradation can occur through processes like dealkylation and dechlorination, especially in aqueous solutions exposed to UV light.[1][3][6]

Q3: What are the ideal storage conditions for this compound samples and standards?

To maintain sample integrity, the following storage conditions are recommended:

  • Solid Samples (e.g., soil, lyophilized plant tissue): Store in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable.[7] For long-term storage (months to years), freezing at -20°C is recommended.[8]

  • Sample Extracts or Solutions: Store in a tightly sealed container in the dark. Short-term storage should be at 0-4°C, while long-term storage requires freezing at -20°C.[8] Analytical standards in solution are often stored frozen at temperatures below -10°C.[9]

Q4: How does pH affect the stability of this compound, and how can it be controlled during extraction?

This compound's stability is highly dependent on pH. It is relatively stable in neutral and slightly acidic environments but degrades quickly in alkaline conditions.[1] During extraction procedures, it is crucial to maintain the pH of the extraction solvent and the sample matrix in the acidic to neutral range (ideally pH 4-7) to prevent hydrolytic degradation. This can be achieved by using buffered extraction solvents.

Q5: What are the main degradation products of this compound?

The primary degradation pathway for this compound is hydrolysis, where the chlorine atoms on the triazine ring are sequentially replaced by hydroxyl (-OH) groups.[1][3] This leads to the formation of mono- and di-hydroxylated derivatives. In soil, microbial action also contributes significantly to its breakdown.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: The extraction solvent may be too alkaline, or the extraction was performed at an elevated temperature.- Ensure the pH of the extraction solvent is neutral or slightly acidic (pH 4-7).- Perform extraction steps at room temperature or on ice to minimize thermal degradation.- Minimize the time between extraction and analysis.
Degradation during storage: Samples were stored improperly (e.g., at room temperature, exposed to light, or for an extended period).- Review and adhere to recommended storage conditions (frozen at -20°C for long-term, refrigerated at 2-8°C for short-term).[7][8]- Ensure samples are stored in the dark.
Inconsistent results between replicates Variable degradation: Inconsistent sample handling, storage times, or extraction conditions between replicates.- Standardize all procedures, including sample collection, storage duration and conditions, and extraction timing.- Process all replicates in the same batch under identical conditions.
Non-homogenous sample: The distribution of this compound within the sample matrix is not uniform.- Thoroughly homogenize the entire sample (e.g., using a high-speed blender) before taking aliquots for extraction. For some materials, cryogenic grinding can improve homogeneity.[10]
Appearance of unexpected peaks in chromatograms Formation of degradation products: this compound has degraded into its hydroxylated metabolites or other byproducts.- Adjust extraction and storage procedures to minimize degradation as described above.- If possible, obtain analytical standards for potential degradation products to confirm their identity.- Analyze samples as quickly as possible after extraction.

Data Summary: this compound Stability

The stability of this compound is highly dependent on the pH of the medium. The following table summarizes the hydrolytic half-life of this compound at different pH values.

pHTemperatureHalf-LifeReference(s)
422 °C30 days (730 hours)[1][3]
722 °C33 days (790 hours)[1][3]
922 °C22 hours[1][3]

Experimental Protocols

Protocol: Generic Sample Extraction and Cleanup

This protocol is a general guideline based on the principles of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, adapted for this compound stability.

Materials:

  • Homogenized sample (e.g., plant tissue, soil)

  • Acetonitrile (ACN)[11]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Centrifuge tubes (15 mL and 50 mL)

  • High-speed blender or homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize a representative portion of the sample. If the sample has high water content, cryogenic grinding may improve efficiency.

  • Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add salts (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation and reduce water content. d. Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. The PSA helps remove interfering matrix components. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. If not analyzed immediately, store at -20°C.[8]

Protocol: HPLC-UV Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Reversed-phase C18 column

Conditions:

  • Mobile Phase: Acetonitrile and water mixture (e.g., 55:45 v/v).[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 275 nm[11]

  • Quantification: Use a calibration curve prepared from certified analytical standards of this compound.

Visualizations

Workflow for Minimizing this compound Degradation

cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Process Immediately or Flash Freeze) Storage 2. Storage (Dark, -20°C for Long-Term) SampleCollection->Storage If not immediate Homogenization 3. Homogenization (Cryogenic Grinding if Needed) Storage->Homogenization Extraction 4. Extraction (Acetonitrile, Buffered pH 4-7) Homogenization->Extraction Cleanup 5. Extract Cleanup (dSPE) (Use PSA to remove interferences) Extraction->Cleanup Analysis 6. Instrumental Analysis (HPLC-UV or LC-MS/MS) Cleanup->Analysis

Caption: Recommended workflow for sample handling to minimize this compound degradation.

This compound Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_biodegradation Biodegradation (Soil) This compound This compound Mono_Hydroxy Mono-hydroxy this compound This compound->Mono_Hydroxy High pH / Heat Metabolites Various Microbial Metabolites This compound->Metabolites Microbial Action Di_Hydroxy Di-hydroxy this compound (e.g., 2-hydroxy-4-chloro-6-(o-chloroanilino)-s-triazine) Mono_Hydroxy->Di_Hydroxy High pH / Heat

Caption: Primary degradation pathways for this compound.

References

Optimizing Anilazine concentration for effective fungal inhibition without cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anilazine. The goal is to help optimize its concentration for effective fungal inhibition while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against fungi?

This compound is a triazine-based fungicide used to control various fungal diseases on crops.[1] Its primary antifungal mechanism involves the inhibition of mitochondrial respiration by disrupting the electron transport chain in fungal cells, which leads to energy depletion and cell death.[2] this compound is a non-systemic foliar fungicide with protective action.[3]

Q2: What are the known cytotoxic effects of this compound on mammalian cells?

While extensive quantitative data on specific cell lines is limited in publicly available literature, prolonged skin contact may cause irritation, and it is considered a severe eye irritant.[4] Studies on related triazine compounds, such as atrazine, suggest that cytotoxicity in mammalian cells may be linked to the induction of oxidative stress and apoptosis.[5][6]

Q3: What are the optimal solvent and storage conditions for this compound?

This compound is sparingly soluble in water but moderately soluble in organic solvents.[1] For experimental use, it is often dissolved in DMSO.[2] It is stable in neutral and slightly acidic media but hydrolyzes when heated with alkalis.[1] For storage, it is recommended to keep it in a dry, dark place at 0 - 4°C for short-term use or -20°C for long-term storage.[2]

Q4: What are some key chemical incompatibilities to be aware of when working with this compound?

This compound is incompatible with oils and alkaline materials.[3][7] It is also slightly corrosive to metals.[4][7] These incompatibilities should be considered when preparing stock solutions and experimental media.

Troubleshooting Guides

Antifungal Efficacy (Minimum Inhibitory Concentration - MIC) Assay

Issue: High variability in MIC results between replicates.

  • Possible Cause:

    • Inconsistent inoculum density.

    • Improper serial dilution of this compound.

    • Contamination of the culture.

    • "Edge effect" in 96-well plates where outer wells evaporate more quickly.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure a consistent fungal spore or cell suspension concentration using a spectrophotometer or hemocytometer.

    • Pipetting Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step. When preparing the inoculum, vortex the cell suspension before pipetting into wells.[8]

    • Aseptic Technique: Maintain sterile conditions to prevent bacterial or cross-contamination.

    • Plate Layout: To mitigate the "edge effect," avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile water or media.[8]

    • Controls: Include a growth control (no drug) and a sterility control (no inoculum) in every assay.[9]

Issue: No fungal growth observed, even in the growth control wells.

  • Possible Cause:

    • Inoculum is not viable.

    • Problems with the growth medium.

    • Incorrect incubation conditions.

  • Troubleshooting Steps:

    • Check Inoculum Viability: Before starting the MIC assay, plate a small aliquot of the fungal suspension on an agar plate to confirm its viability and ability to grow.

    • Medium Preparation: Ensure the growth medium is prepared correctly, with the appropriate pH and nutritional components for the specific fungal species.

    • Incubation: Verify that the incubator is set to the optimal temperature and humidity for the fungus being tested.

Cytotoxicity (MTT and LDH) Assays

Issue: High background signal in the negative control wells of an MTT assay.

  • Possible Cause:

    • Contamination of the cell culture medium with bacteria or yeast.[10][11]

    • Phenol red in the medium can interfere with absorbance readings.

    • Precipitation of the MTT formazan.

  • Troubleshooting Steps:

    • Check for Contamination: Visually inspect cultures under a microscope for any signs of contamination before starting the assay.

    • Use Phenol Red-Free Medium: If high background persists, consider using a phenol red-free medium for the duration of the assay.

    • Ensure Complete Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure all formazan crystals are fully dissolved by gentle shaking or pipetting. Incomplete solubilization can lead to inaccurate readings.[12]

Issue: Inconsistent results in the LDH cytotoxicity assay.

  • Possible Cause:

    • Variable cell seeding density.

    • Interference from serum in the culture medium, which may contain endogenous LDH.[13]

    • Incorrect incubation times.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a uniform number of cells is seeded into each well.

    • Serum-Free Medium: If possible, switch to a serum-free medium during the treatment period to reduce background LDH levels. Alternatively, include a medium-only background control to subtract from all readings.[13]

    • Optimize Incubation Time: The optimal incubation time for LDH release can vary between cell types. Perform a time-course experiment to determine the best endpoint for your specific cells.

    • Proper Controls: Always include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release) to accurately calculate percentage cytotoxicity.[13]

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables are presented as templates. Researchers should populate these with their own experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC XXXXXEnter dataEnter data
Aspergillus fumigatusATCC XXXXXEnter dataEnter data
Trichophyton rubrumClinical IsolateEnter dataEnter data
Enter other fungiEnter dataEnter data

Table 2: Cytotoxicity (IC₅₀) of this compound on Mammalian Cell Lines

Cell LineATCC NumberIncubation Time (hrs)IC₅₀ (µg/mL)
HeLa (Cervical Cancer)CCL-224Enter data
HepG2 (Liver Cancer)HB-806548Enter data
Fibroblasts (Normal)e.g., L92972Enter data
Enter other cell linesEnter data

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Fungal Inoculum: Culture the desired fungal strain on an appropriate agar medium. Prepare a spore or cell suspension in sterile saline or broth and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include wells with medium and inoculum (growth control) and wells with medium only (sterility control).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal species.

  • Determine MIC: The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated cells as a control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Formazan: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well.

  • Measure Absorbance: Read the absorbance at approximately 570 nm using a microplate reader.

  • Calculate IC₅₀: Determine the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol 3: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collect Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the assay kit.

  • Measure Absorbance: Read the absorbance at approximately 490 nm.

  • Calculate Cytotoxicity: Determine the percentage of cytotoxicity based on the LDH released from treated cells compared to spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Visualizations

Experimental_Workflow cluster_antifungal Antifungal Efficacy cluster_cytotoxicity Cytotoxicity Assessment A Prepare Fungal Inoculum B Serial Dilution of this compound A->B C Incubate with Fungi B->C D Determine MIC C->D I Optimal Concentration Window D->I E Seed Mammalian Cells F Treat with this compound E->F G Perform Viability Assay (MTT or LDH) F->G H Determine IC50 G->H H->I Antifungal_Signaling_Pathway This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC Inhibits ATP ATP Synthesis ETC->ATP Decreases ROS Reactive Oxygen Species ETC->ROS Increases CellDeath Fungal Cell Death ATP->CellDeath Leads to Apoptosis Apoptosis ROS->Apoptosis Apoptosis->CellDeath Cytotoxicity_Signaling_Pathway This compound This compound MammalianCell Mammalian Cell This compound->MammalianCell OxidativeStress Oxidative Stress (Increased ROS) MammalianCell->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK NFkB NF-kB Pathway Activation OxidativeStress->NFkB Apoptosis Apoptosis MAPK->Apoptosis NFkB->Apoptosis CellDamage Cell Damage / Death Apoptosis->CellDamage

References

Addressing matrix effects in Anilazine residue analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Anilazine residues by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: In LC-MS/MS analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either signal suppression (a decrease in the analyte response) or signal enhancement (an increase in the analyte response), resulting in inaccurate quantification of this compound residues.[2] The extent of these effects is dependent on the complexity of the sample matrix.

Q2: I am observing poor recovery and inconsistent results for this compound in my vegetable samples. Could this be due to matrix effects?

A2: Yes, poor recovery and inconsistent results are common indicators of significant matrix effects. Co-extracted substances from complex matrices like vegetables can interfere with the ionization of this compound in the MS source, leading to signal suppression and, consequently, lower calculated recoveries.[3]

Q3: Is there a commercially available isotopically labeled internal standard for this compound?

A3: Currently, a commercially available, dedicated isotopically labeled (deuterated or 13C-labeled) internal standard for this compound is not readily found in common supplier catalogs. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[4]

Q4: Since a specific internal standard for this compound is unavailable, what are the recommended alternatives?

A4: In the absence of an exact isotopically labeled analog, a structural analog can be used. For triazine pesticides like this compound, other deuterated triazines such as Atrazine-d5 or Terbuthylazine-d5 are often employed as internal standards.[2][5] It is crucial to validate the chosen internal standard to ensure it co-elutes with this compound and effectively compensates for matrix effects in the specific matrices being analyzed.

Q5: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A5: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis, including this compound, in various food matrices.[6] Further cleanup of the QuEChERS extract using dispersive solid-phase extraction (dSPE) with specific sorbents is often necessary to remove interfering matrix components.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound residue analysis by LC-MS/MS, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Low this compound Signal Intensity / Poor Sensitivity Significant Signal Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Optimize Sample Cleanup: - For general vegetable matrices, use a QuEChERS method followed by dSPE with a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. - For matrices with high fat content, consider using a zirconia-based sorbent like Z-Sep in the dSPE step, as it has been shown to provide good recoveries for this compound in fatty matrices.2. Dilute the Sample Extract: Diluting the final extract with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on the MS source. A 10-fold dilution is a good starting point.[3]3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The extent of signal suppression or enhancement varies between samples.1. Use an Appropriate Internal Standard: As a dedicated isotopically labeled standard for this compound is not readily available, use a deuterated triazine analog like Atrazine-d5. Ensure it is added to the sample before extraction to account for variations throughout the entire analytical process.2. Homogenize Samples Thoroughly: Ensure uniform distribution of both the this compound residue and the matrix components within the sample before extraction.3. Standardize Sample Preparation: Maintain consistency in all steps of the sample preparation protocol, including solvent volumes, shaking times, and centrifugation parameters.
Peak Tailing or Splitting Matrix Overload on LC Column: High concentrations of matrix components can affect the chromatography.1. Enhance Sample Cleanup: Employ a more rigorous cleanup strategy, potentially involving multiple dSPE sorbents or an additional Solid Phase Extraction (SPE) step with cartridges tailored to the matrix.2. Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the load on the analytical column.3. Optimize LC Gradient: A slower, more gradual gradient elution can improve the separation of this compound from interfering matrix components.
False Positives or Interferences Co-eluting Matrix Components with Similar Transitions: A component of the matrix may have the same precursor and product ion masses as this compound.1. Confirm with a Second MRM Transition: Monitor at least two MRM transitions for this compound. The ratio of the two transitions should be consistent between standards and samples.2. Improve Chromatographic Separation: Adjust the LC method (e.g., gradient, column chemistry) to separate the interfering peak from the this compound peak.

Experimental Protocols

Modified QuEChERS Method for this compound in Tomatoes and Cucumbers

This protocol is adapted from a method validated for the determination of this compound in tomatoes and cucumbers.[7]

  • Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of internal standard solution (e.g., Atrazine-d5) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • For high chlorophyll matrices, consider adding graphitized carbon black (GCB) to the dSPE tube. For high-fat matrices, consider using a Z-Sep sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • If necessary, dilute the extract with the initial mobile phase.

LC-MS/MS Parameters
  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute this compound and other compounds, and then return to initial conditions for re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the chosen internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis in vegetable matrices. Note that the matrix effect can vary significantly depending on the specific commodity and the efficiency of the cleanup procedure.

ParameterTomato MatrixCucumber MatrixReference
Average Recovery (%) 88.3 - 95.088.3 - 95.0[7]
Relative Standard Deviation (RSD, %) 5.2 - 8.85.2 - 8.8[7]
Limit of Detection (LOD, mg/kg) 0.010.01[7]
Limit of Quantification (LOQ, mg/kg) 0.030.03[7]
Matrix Effect (%) Typically moderate suppressionTypically moderate suppression[3]

Note: The matrix effect is calculated as: ((Peak area in matrix extract) / (Peak area in solvent standard) - 1) x 100%. Negative values indicate signal suppression, while positive values indicate signal enhancement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization (10g of vegetable) spiking 2. Internal Standard Spiking (e.g., Atrazine-d5) homogenization->spiking extraction 3. QuEChERS Extraction (Acetonitrile + Salts) spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 dSPE 5. dSPE Cleanup (PSA, C18, and/or Z-Sep) centrifugation1->dSPE centrifugation2 6. Centrifugation dSPE->centrifugation2 filtration 7. Filtration & Dilution centrifugation2->filtration lcms LC-MS/MS System filtration->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_tree start Inaccurate this compound Quantification q1 Are you observing low signal intensity and/or poor recovery? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Potential Signal Suppression - Optimize sample cleanup (dSPE) - Dilute sample extract - Use matrix-matched calibration a1_yes->s1 q2 Are your results highly variable (poor precision)? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Inconsistent Matrix Effects - Use a suitable internal standard (e.g., Atrazine-d5) - Ensure thorough homogenization a2_yes->s2 q3 Are you observing peak tailing or splitting? a2_no->q3 s3 Matrix Overload on LC Column - Enhance sample cleanup - Reduce injection volume - Optimize LC gradient q3->s3

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Preventing Anilazine Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Anilazine in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a triazine-based fungicide.[1][2] In a research context, it may be used to study its effects on cellular processes, including mitochondrial function and potential cytotoxic effects. Its mechanism of action in fungi involves the inhibition of mitochondrial respiration.[1][2]

Q2: What are the common causes of this compound precipitation in cell culture media?

This compound is poorly soluble in water.[3] Precipitation in cell culture media can be triggered by several factors:

  • High Concentration: Exceeding the solubility limit of this compound in the culture medium.

  • Improper Dissolution: Not using an appropriate solvent to create a concentrated stock solution.

  • pH Shifts: this compound's stability is pH-dependent; it is more stable in neutral to slightly acidic conditions and hydrolyzes in alkaline conditions.

  • Temperature Fluctuations: Changes in temperature can decrease the solubility of compounds in aqueous solutions.

  • Interaction with Media Components: High concentrations of salts or other components in the cell culture medium can reduce the solubility of dissolved compounds.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its low aqueous solubility.[4][5]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending not exceeding 0.1%.[4][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation during your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the medium. The concentration of this compound in the final working solution is too high, exceeding its solubility limit.- Lower the final concentration of this compound in your experiment.- Perform a serial dilution of your high-concentration DMSO stock solution in the cell culture medium to reach the final desired concentration. This gradual dilution can prevent the compound from crashing out of the solution.[4]
Precipitate appears after a period of incubation. The stability of this compound is compromised over time due to factors like pH changes in the medium or temperature fluctuations.- Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound's stability (neutral to slightly acidic).- Minimize temperature fluctuations by ensuring the incubator is properly calibrated and reducing the frequency of opening the incubator door.
Cloudiness or fine particles are observed in the prepared working solution. The stock solution was not properly dissolved or has precipitated out of the DMSO.- Before preparing the working solution, visually inspect the this compound stock solution for any precipitates. If present, gently warm the stock solution at 37°C and vortex to redissolve the compound.- Consider preparing fresh stock solutions more frequently.
Precipitation is observed only in some wells or flasks. Uneven mixing or localized high concentrations of the this compound working solution.- After adding the this compound working solution to your culture vessel, gently swirl the plate or flask to ensure even distribution.- When preparing the working solution, add the this compound stock drop-wise to the medium while gently vortexing or swirling.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.755 mg of this compound for 1 mL of DMSO (this compound Molecular Weight: 275.52 g/mol ).

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Preparation of this compound Working Solution and Treatment of Cells

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

  • Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

Methodology:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner to prevent precipitation. For example, to achieve a final concentration of 10 µM, you can first prepare an intermediate dilution of 1 mM in the medium, and then further dilute this to 10 µM.

  • Ensure the final concentration of DMSO in the medium does not exceed 0.1% (v/v). For a 1:1000 dilution of a DMSO stock, the final DMSO concentration will be 0.1%.

  • Remove the existing medium from your plated cells.

  • Add the freshly prepared this compound working solution to the cells.

  • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Incubate the cells for the desired experimental duration.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₅Cl₃N₄[1]
Molecular Weight275.52 g/mol [1]
AppearanceWhite to tan crystals or white powder[3]
Solubility in WaterInsoluble[3]
Solubility in Organic SolventsSoluble in DMSO[4][5]

Table 2: Troubleshooting Summary for this compound Precipitation

IssuePossible CauseKey Recommendation
Immediate PrecipitationHigh final concentrationLower the final concentration and use serial dilution.
Delayed PrecipitationCompound instabilityMaintain stable pH and temperature.
Hazy Working SolutionIncomplete dissolutionEnsure stock is fully dissolved before use.
Inconsistent PrecipitationUneven mixingEnsure thorough but gentle mixing after addition to culture vessels.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Start of Experiment intermediate Prepare Intermediate Dilution in Culture Medium (e.g., 1 mM) thaw->intermediate final Prepare Final Working Solution in Culture Medium (e.g., 1-100 µM) intermediate->final add_to_cells Add Working Solution to Cells final->add_to_cells incubate Incubate for a Defined Period add_to_cells->incubate

Caption: Workflow for preparing this compound solutions.

Putative Signaling Pathway of Triazine Compound-Induced Cytotoxicity

G This compound This compound (Triazine Compound) Mitochondria Mitochondria This compound->Mitochondria ETC Electron Transport Chain (e.g., Succinate Dehydrogenase) Mitochondria->ETC Inhibition ROS Increased Reactive Oxygen Species (ROS) ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress PI3K_AKT PI3K/AKT Pathway OxidativeStress->PI3K_AKT Modulation ERK ERK Pathway OxidativeStress->ERK Modulation Apoptosis Apoptosis PI3K_AKT->Apoptosis ERK->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: Putative signaling cascade for this compound.

References

Dealing with Anilazine cross-reactivity in immunological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunological assays that may be affected by Anilazine cross-reactivity.

Troubleshooting Guides

Issue: Unexpectedly High Signal or False Positives

Possible Cause 1: Cross-reactivity with other triazine compounds.

This compound is a triazine fungicide. Antibodies raised against other triazine herbicides, such as atrazine or simazine, may exhibit significant cross-reactivity with this compound due to structural similarities.

Solution:

  • Review Assay Specificity: Check the technical data sheet for your antibody or immunoassay kit for any known cross-reactivity data with other triazine compounds.

  • Perform Cross-Reactivity Testing: If data is not available, you will need to empirically determine the cross-reactivity. A detailed protocol for this is provided below.

  • Sample Clean-up: If your samples are known to contain multiple triazine compounds, consider a sample clean-up step using techniques like solid-phase extraction (SPE) to isolate this compound before the immunoassay.

  • Confirmation with an Orthogonal Method: Confirm positive results using a different analytical method that relies on a different principle of detection, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Gas Chromatography (GC) is also a suitable method for this compound detection.[2]

Possible Cause 2: Non-specific Binding.

Antibodies or other assay components may be binding non-specifically to the plate or other proteins in the sample matrix.

Solution:

  • Optimize Blocking: Ensure that the blocking buffer is effective. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to try different blocking agents or increase the blocking incubation time.

  • Increase Wash Steps: Increase the number and stringency of wash steps to remove non-specifically bound components. Adding a mild detergent like Tween-20 to the wash buffer can be beneficial.

  • Adjust Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.

Issue: High Variability Between Replicates

Possible Cause 1: Inconsistent Pipetting or Washing.

Inconsistent volumes of reagents or inefficient washing can lead to high variability.

Solution:

  • Pipetting Technique: Ensure proper pipetting technique and use calibrated pipettes. When possible, use a multi-channel pipette for adding reagents to multiple wells simultaneously to improve consistency.

  • Automated Plate Washer: If available, use an automated plate washer for more consistent washing. If washing manually, ensure all wells are filled and aspirated completely and uniformly.

Possible Cause 2: Edge Effects.

Wells on the outer edges of the microplate may experience different temperature and evaporation rates, leading to variability.

Solution:

  • Proper Plate Sealing: Use plate sealers during incubation steps to minimize evaporation.

  • Avoid Using Outer Wells: If edge effects are a persistent problem, avoid using the outermost wells for samples and standards. Instead, fill them with buffer or a blank sample.

Frequently Asked Questions (FAQs)

Q1: My sample is showing a positive result for the target analyte, but I suspect this compound may be interfering. How can I confirm this?

A1: The most definitive way to confirm interference is to use an orthogonal method for analysis. Methods like LC-MS/MS or GC are highly specific and can distinguish between your target analyte and this compound.[1][2] If you do not have access to these technologies, you can perform a spike-and-recovery experiment. Spike a known negative sample with this compound and see if it generates a positive signal in your assay.

Q2: What is the basic principle of a competitive ELISA, which is often used for small molecules like this compound?

A2: In a competitive ELISA, a known amount of labeled antigen (or a competitor) competes with the antigen in your sample for binding to a limited number of antibody binding sites. The more antigen present in your sample, the less labeled antigen will be able to bind, resulting in a weaker signal. Therefore, the signal is inversely proportional to the amount of antigen in the sample.

Q3: Can I use an immunoassay designed for another triazine, like atrazine, to detect this compound?

A3: While it is possible that an anti-atrazine antibody will cross-react with this compound, the extent of this cross-reactivity is likely unknown and would need to be determined experimentally. The sensitivity and specificity of the assay for this compound would not be characterized. For quantitative and reliable detection of this compound, an assay specifically developed and validated for this compound is recommended.

Q4: How do I prepare my samples to minimize matrix effects in an this compound immunoassay?

A4: Matrix effects occur when components in the sample (e.g., salts, proteins, lipids) interfere with the antibody-antigen binding. To minimize these effects:

  • Dilute your sample: This is the simplest way to reduce the concentration of interfering substances.

  • Use a similar matrix for your standards: Your standard curve should be prepared in a matrix that is as similar as possible to your samples.

  • Sample clean-up: For complex matrices, a sample extraction and clean-up step, such as solid-phase extraction (SPE), may be necessary.

Data Presentation

As there is limited publicly available quantitative data on this compound cross-reactivity in immunoassays, the following table provides a template for how you can present the data you generate from your own cross-reactivity testing.

Table 1: Example Cross-Reactivity Profile for a Hypothetical this compound Immunoassay

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound10100
Atrazine5002
Simazine10001
Propazine>10,000<0.1
Terbuthylazine>10,000<0.1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Determining Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to assess the cross-reactivity of your immunoassay with other structurally related compounds.

  • Plate Coating:

    • Coat the wells of a high-binding 96-well microplate with the capture antibody, diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (your standard) and the potential cross-reacting compounds in assay buffer.

    • In separate tubes, mix each dilution of the standard or test compound with a constant amount of enzyme-labeled this compound (the tracer).

    • Add these mixtures to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature until sufficient color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the concentration for this compound and each test compound.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each test compound.

    • Calculate the percent cross-reactivity using the formula provided in the Data Presentation section.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis p1 Coat with Capture Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r3 Add Mixture to Plate p4->r3 r1 Prepare Standards & Test Compounds r2 Mix with Enzyme-Labeled this compound r1->r2 r2->r3 r4 Incubate r3->r4 r5 Wash r4->r5 d1 Add Substrate r5->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4 d5 Calculate IC50 & Cross-Reactivity d4->d5

Caption: Workflow for determining cross-reactivity in a competitive ELISA.

troubleshooting_logic cluster_other_causes Other Potential Causes start Unexpected Positive Result q1 Is cross-reactivity data available for the antibody? start->q1 a1_yes Review Data Sheet q1->a1_yes Yes a1_no Perform Cross-Reactivity Testing (Protocol 1) q1->a1_no No q2 Is the positive result confirmed? a1_yes->q2 a1_no->q2 a2_yes Result is likely a true positive or confirmed cross-reactant q2->a2_yes Yes a2_no Investigate other causes q2->a2_no No c1 Non-specific binding a2_no->c1 c2 Contamination a2_no->c2 c3 Matrix effects a2_no->c3

Caption: Logical workflow for troubleshooting unexpected positive results.

References

Validation & Comparative

Comparative Efficacy of Anilazine and Modern Triazole Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the older, multi-site fungicide Anilazine and the widely used modern class of triazole fungicides. The information is intended for researchers, scientists, and professionals in drug and pesticide development, offering an objective look at their mechanisms, efficacy, and experimental evaluation based on available data. Due to this compound's status as a largely obsolete fungicide, direct comparative experimental data with modern triazoles is scarce. This guide synthesizes data from separate studies to provide a comprehensive overview.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and triazole fungicides lies in their mode of action at the cellular level. This compound acts as a multi-site inhibitor, whereas triazoles have a very specific, single-site target.

This compound: This synthetic triazine fungicide is a non-systemic, protective fungicide with multi-site activity.[1] Its primary mechanism involves the non-specific inhibition of various enzymes by reacting with sulfhydryl groups, disrupting cellular metabolism.[1] This includes the inhibition of mitochondrial respiration, leading to energy depletion and fungal cell death.[2] Because it affects multiple metabolic pathways simultaneously, the risk of developing resistance to this compound is very low.

cluster_fungus Fungal Cell cluster_resp Respiration Pathway This compound This compound Mito Mitochondrion This compound->Mito Enters Cell Enzyme1 Enzyme A (e.g., Succinate Dehydrogenase) This compound->Enzyme1 Inhibition Enzyme2 Enzyme B (e.g., Glucose Oxidation) This compound->Enzyme2 Inhibition Enzyme3 Other Cellular SH-Group Enzymes This compound->Enzyme3 Inhibition Death Cell Death Resp Cellular Respiration Mito->Resp Houses Enzyme1->Resp Enzyme2->Resp Energy ATP Production Resp->Energy Energy->Death Depletion Leads To

Caption: Multi-site inhibitory action of this compound on fungal cell metabolism.

Modern Triazole Fungicides: Triazoles are a large and important group of systemic fungicides.[3] Their mode of action is highly specific: they inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[3][4][5] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane structure and function.[2][3] By blocking ergosterol production, triazoles disrupt membrane integrity, leading to abnormal fungal growth and death.[3] This single-site action makes them effective but also more susceptible to the development of fungal resistance.[3]

cluster_pathway Ergosterol Biosynthesis Pathway Acetyl Acetyl-CoA HMG HMG-CoA Acetyl->HMG Meva Mevalonate HMG->Meva FPP Farnesyl-PP Meva->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Enzyme C14-Demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Intermediates->Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Triazoles Triazole Fungicides Triazoles->Enzyme Inhibition Blocked Pathway Blocked Enzyme->Intermediates cluster_prep Phase 1: Trial Preparation cluster_app Phase 2: Application & Growth cluster_data Phase 3: Data Collection & Analysis A Site Selection & Field Preparation B Experimental Design (RCBD, 4 Replicates) A->B C Plot Demarcation B->C D Crop Planting & Establishment C->D E Fungicide Application (Test, Reference, Control) - Apply at first disease sign - Repeat at 15-day intervals D->E F Disease Assessment (% Severity/Incidence) - Weekly Ratings E->F G Phytotoxicity Rating E->G H Crop Harvest & Yield Measurement (kg/ha) F->H G->H I Statistical Analysis (ANOVA, Mean Comparison) H->I Result Conclusion on Efficacy & Crop Safety I->Result

References

A Comparative Guide to Analytical Methods for Anilazine Detection: Validating a Novel Immunoassay against Established Chromatographic Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel immunoassay-based method for the detection of the fungicide Anilazine against established gas chromatography-mass spectrometry (GC-MS) protocols. The aim is to present an objective analysis of performance, supported by experimental data, to aid researchers in selecting the most appropriate method for their analytical needs.

Introduction to this compound and the Importance of its Detection

This compound is a triazine fungicide previously used to control various fungal diseases on crops such as potatoes, tomatoes, and cereals.[1][2] Due to potential health and environmental concerns, its use has been discontinued in many regions.[2] However, monitoring for its residues in food and environmental samples remains crucial for ensuring food safety and environmental quality.[3] Established analytical methods for this compound detection primarily rely on chromatographic techniques, which are robust and reliable but can be time-consuming and require expensive equipment.[4][5] This guide introduces a novel immunoassay as a high-throughput and sensitive alternative.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of the established GC-MS method and the new immunoassay-based method for this compound detection.

Parameter Established Method: Gas Chromatography-Mass Spectrometry (GC-MS) New Method: Competitive ELISA Immunoassay
Principle Separation based on volatility and mass-to-charge ratio.[6]Antigen-antibody binding competition.[7]
Limit of Detection (LOD) 0.01 - 0.05 mg/kg[1][8]0.1 µg/L
Limit of Quantification (LOQ) 0.03 - 0.05 mg/kg[1][8]0.5 µg/L
Analysis Time per Sample 30 - 60 minutes[9]15 - 20 minutes
Sample Throughput Low to mediumHigh
Equipment Cost HighLow to medium
Required Expertise HighLow to medium
Selectivity HighHigh (dependent on antibody specificity)
Matrix Effect Can be significant, often requires extensive cleanup.[10]Can be managed with appropriate sample dilution and blocking agents.

Experimental Protocols

Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for triazine herbicide analysis.[5][11]

1. Sample Preparation (Extraction and Cleanup):

  • Extraction: A homogenized sample (e.g., 10 g of fruit or vegetable) is extracted with 20 mL of acetonitrile by shaking vigorously for 15 minutes.

  • Salting Out: Sodium chloride (4 g) and anhydrous magnesium sulfate (1 g) are added, and the mixture is shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): An aliquot of the supernatant is transferred to a dSPE tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. The tube is vortexed for 1 minute and centrifuged at 10000 rpm for 5 minutes.

  • Solvent Exchange: The final supernatant is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, ramped to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of characteristic this compound ions.

New Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive immunoassay for the rapid detection of this compound.[7][12]

1. Sample Preparation:

  • Extraction: A homogenized sample (e.g., 10 g) is extracted with 20 mL of methanol/water (80/20, v/v) by shaking for 10 minutes.

  • Centrifugation: The extract is centrifuged at 4000 rpm for 10 minutes.

  • Dilution: The supernatant is diluted with phosphate-buffered saline (PBS) to minimize matrix effects.

2. ELISA Procedure:

  • Coating: A microtiter plate is coated with this compound-protein conjugate and incubated overnight. The plate is then washed and blocked.

  • Competition: this compound standards or sample extracts are added to the wells, followed by the addition of a specific anti-Anilazine monoclonal antibody. The plate is incubated for 30 minutes. During this step, free this compound in the sample competes with the coated this compound for antibody binding.

  • Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 30 minutes.

  • Substrate Addition: The plate is washed again, and a chromogenic substrate is added. The color development is inversely proportional to the concentration of this compound in the sample.

  • Measurement: The absorbance is read at a specific wavelength using a microplate reader.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for both the established GC-MS method and the new competitive ELISA immunoassay.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Homogenized Sample Extraction Acetonitrile Extraction Start->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut dSPE Dispersive SPE Cleanup SaltingOut->dSPE Evaporation Evaporation & Reconstitution dSPE->Evaporation Injection GC Injection Evaporation->Injection Inject into GC-MS Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for this compound detection using the established GC-MS method.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure Start Homogenized Sample Extraction Methanol/Water Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution with PBS Centrifugation->Dilution Coating Plate Coating & Blocking Dilution->Coating Add to ELISA plate Competition Competitive Binding (Sample + Antibody) Coating->Competition SecondaryAb Secondary Antibody Incubation Competition->SecondaryAb Wash Substrate Substrate Addition & Color Dev. SecondaryAb->Substrate Wash Measurement Absorbance Reading Substrate->Measurement

Caption: Experimental workflow for the new competitive ELISA immunoassay for this compound detection.

References

A Comparative Analysis of the Environmental Persistence of Anilazine and Newer Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Environmental Fate and Degradation Pathways

The landscape of agricultural fungicides is continually evolving, with newer, more target-specific chemistries emerging to replace older, broad-spectrum agents. This guide provides a detailed comparison of the environmental persistence of the triazine fungicide Anilazine with representatives from three major classes of modern fungicides: strobilurins, succinate dehydrogenase inhibitors (SDHIs), and triazoles. Understanding the environmental fate of these compounds is paramount for developing sustainable agricultural practices and mitigating potential ecological risks.

Quantitative Comparison of Environmental Persistence

The environmental persistence of a fungicide is a key determinant of its potential for off-target effects and contamination of soil and water resources. The following table summarizes key quantitative parameters for this compound and selected newer fungicides.

Fungicide ClassActive IngredientSoil Half-life (DT₅₀) (days)Water Half-life (DT₅₀) (days)Log KₒwBioaccumulation Potential
Triazine This compound~0.5 - 1[1]33 (pH 7)3.88[2]Moderate
Strobilurin Azoxystrobin56 - 248[3]Stable to hydrolysis, photodegradation DT₅₀ ~11-17 days[4]2.5[5][6][7]Low
Pyraclostrobin12 - 101 (lab); 2 - 37 (field)[8]Stable to hydrolysis, rapid photolysis3.99High
SDHI BoscalidVery persistentStable to hydrolysis2.96[9][10][11]Moderate
Fluxapyroxad183 - >1000[1][12][13]Stable to hydrolysis3.1[14]Moderate
Triazole Epoxiconazole20 - 354[15][16]11 - 20[15][17]3.3Moderate

Note: DT₅₀ (Dissipation Time 50) is the time required for 50% of the initial concentration of a substance to dissipate. Log Kₒw (octanol-water partition coefficient) is an indicator of a substance's potential for bioaccumulation; higher values suggest a greater potential.

Experimental Protocols for Assessing Environmental Persistence

The data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and compounds.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)[8][9][15]

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to fresh soil samples collected from relevant agricultural areas.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture level for a period of up to 120 days. For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded, and an inert gas atmosphere is maintained.

  • Sampling and Analysis: At regular intervals, soil samples are taken and extracted. The parent compound and its transformation products are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS).

  • Data Evaluation: The rate of degradation (DT₅₀) is calculated from the decline in the concentration of the parent compound over time. The nature and amount of transformation products are also determined to establish the degradation pathway.

Aquatic Persistence (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - OECD 308)[10][18][19]

This guideline evaluates the degradation of a chemical in a system simulating a natural water body with sediment.

  • Principle: The test substance is applied to a system consisting of natural water overlying a layer of sediment.

  • Incubation: The systems are incubated in the dark at a controlled temperature. Aerobic conditions are maintained in the overlying water for the aerobic test, while the entire system is kept anaerobic for the anaerobic test.

  • Sampling and Analysis: Water and sediment samples are collected at various time points. The concentrations of the parent compound and its metabolites in both phases are determined using appropriate analytical methods.

  • Data Evaluation: The dissipation from the water phase, partitioning to the sediment, and the overall system degradation (DT₅₀) are calculated.

Bioaccumulation Potential (Partition Coefficient (n-octanol/water) - OECD 107)[12][14][20]

The octanol-water partition coefficient (Kₒw) is a key parameter used to predict the bioaccumulation potential of a chemical.

  • Principle: The test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, allowing the substance to partition between the two immiscible phases.

  • Analysis: The concentration of the test substance in both the n-octanol and water phases is measured.

  • Calculation: The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. It is commonly expressed as its logarithm (Log Kₒw).

Degradation Pathways and Mechanisms

The environmental persistence of a fungicide is intrinsically linked to its degradation pathway. The following diagrams illustrate the key degradation steps for this compound and representative newer fungicides.

Anilazine_Degradation This compound This compound Metabolite1 Monohydroxy-anilazine This compound->Metabolite1 Hydrolysis Metabolite2 Dihydroxy-anilazine Metabolite1->Metabolite2 Hydrolysis Ring_Cleavage Triazine Ring Cleavage Metabolite2->Ring_Cleavage Microbial Degradation Mineralization CO2 + H2O + NH3 Ring_Cleavage->Mineralization

This compound Degradation Pathway

This compound primarily degrades through the hydrolysis of the chlorine atoms on the triazine ring, followed by microbial degradation of the ring structure.

Strobilurin_Degradation Strobilurin Strobilurin Fungicide (e.g., Azoxystrobin) Ester_Hydrolysis Ester Hydrolysis Strobilurin->Ester_Hydrolysis Demethylation O-Demethylation Strobilurin->Demethylation Ring_Hydroxylation Ring Hydroxylation Strobilurin->Ring_Hydroxylation Acid_Metabolite Carboxylic Acid Metabolite Ester_Hydrolysis->Acid_Metabolite Further_Degradation Further Degradation Acid_Metabolite->Further_Degradation Demethylation->Further_Degradation Conjugation Conjugation Ring_Hydroxylation->Conjugation

Strobilurin Degradation Pathway

Strobilurin fungicides undergo several degradation reactions, including ester hydrolysis, O-demethylation, and ring hydroxylation, leading to less active metabolites.

SDHI_Degradation SDHI SDHI Fungicide (e.g., Boscalid) Hydroxylation Hydroxylation (Biphenyl Ring) SDHI->Hydroxylation Amide_Hydrolysis Amide Bond Hydrolysis SDHI->Amide_Hydrolysis Metabolite1 Hydroxylated Metabolite Hydroxylation->Metabolite1 Conjugation Glucuronide Conjugation Metabolite1->Conjugation Metabolite2 Conjugated Metabolite Conjugation->Metabolite2 Metabolite3 Carboxylic Acid and Amine Metabolites Amide_Hydrolysis->Metabolite3

SDHI Fungicide Degradation Pathway

The degradation of SDHI fungicides like boscalid often involves hydroxylation of the aromatic rings and hydrolysis of the amide linkage.

Triazole_Degradation Triazole Triazole Fungicide (e.g., Epoxiconazole) Oxidation Oxidation of Side Chain Triazole->Oxidation Cleavage Cleavage of Triazole Ring Triazole->Cleavage Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Further_Degradation Further Degradation Metabolite1->Further_Degradation Triazole_Metabolite 1,2,4-Triazole Cleavage->Triazole_Metabolite Triazole_Metabolite->Further_Degradation

Triazole Fungicide Degradation Pathway

Triazole fungicides can be degraded through oxidation of their side chains and, in some cases, cleavage of the triazole ring itself, which can lead to the formation of persistent triazole metabolites.

Experimental Workflow for Environmental Persistence Studies

The following diagram illustrates a typical workflow for conducting environmental persistence studies of fungicides according to OECD guidelines.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Substance Radiolabeled Test Substance Application Application of Test Substance Test_Substance->Application Soil_Water_Collection Collection of Soil/Water/Sediment Soil_Water_Collection->Application Incubation_Chamber Controlled Incubation (Temp, Light, O2) Application->Incubation_Chamber Sampling Periodic Sampling Incubation_Chamber->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Degradation_Kinetics Degradation Kinetics (DT50 Calculation) Analysis->Degradation_Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Mass_Balance Mass Balance Calculation Analysis->Mass_Balance

Workflow for Fungicide Persistence Studies

This workflow outlines the key stages from preparation and incubation to analysis and data interpretation in assessing the environmental fate of fungicides.

Conclusion

This comparative guide highlights the significant differences in the environmental persistence of this compound and newer fungicide classes. While this compound exhibits relatively rapid degradation in soil, some modern fungicides, particularly within the SDHI class, can be highly persistent. The Log Kₒw values also indicate varying potentials for bioaccumulation. A thorough understanding of these parameters, derived from standardized experimental protocols, is essential for the environmental risk assessment and responsible development and use of fungicides in modern agriculture. The degradation pathways reveal the transformation of these compounds in the environment, which can lead to the formation of metabolites with their own distinct persistence and toxicity profiles.

References

In-vitro comparison of Anilazine's antifungal spectrum with other broad-spectrum fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-vitro comparison of the antifungal spectrum of Anilazine with other broad-spectrum fungicides, namely Chlorothalonil and Mancozeb. While quantitative data for this compound is limited in readily available literature, this document summarizes existing qualitative and semi-quantitative findings, presents available quantitative data for comparator fungicides, and details relevant experimental protocols.

Overview of Fungicidal Activity

This compound is a triazine fungicide that has historically been used to control a range of fungal pathogens on various crops. Its primary mechanism of action is the inhibition of mitochondrial respiration in fungal cells, leading to cellular energy depletion and death[1]. Chlorothalonil and Mancozeb are broad-spectrum, multi-site contact fungicides, meaning they act on multiple metabolic pathways within the fungal cell, which contributes to their broad efficacy and lower risk of resistance development.

This compound Antifungal Spectrum

This compound has demonstrated efficacy against a variety of plant pathogenic fungi. Notably, in-vitro studies have highlighted its potent inhibitory activity against Alternaria solani, the causal agent of early blight in tomatoes and potatoes. Even at high dilutions, this compound has been shown to effectively inhibit spore germination of this pathogen.

Comparative Antifungal Efficacy

Direct, quantitative comparisons of this compound with other broad-spectrum fungicides are scarce in recent literature. However, a semi-quantitative in-vitro study comparing the inhibition of Alternaria solani spore germination provides some insight.

Table 1: Semi-Quantitative Comparison of Spore Germination Inhibition against Alternaria solani

FungicideRelative Inhibitory Activity at High Dilutions
This compound High
Chlorothalonil Moderate
Iprodione Low

Source: Adapted from qualitative descriptions in available research.

Table 2: In-Vitro Antifungal Activity of Chlorothalonil against Various Phytopathogenic Fungi

Fungal SpeciesMIC (µg/mL)EC50 (µg/mL)
Botrytis cinereaNot availableNot available
Alternaria solaniNot availableNot available
Fusarium oxysporumNot availableNot available
Rhizoctonia solaniNot availableNot available

Table 3: In-Vitro Antifungal Activity of Mancozeb against Various Phytopathogenic Fungi

Fungal SpeciesMIC (µg/mL)EC50 (µg/mL)
Botrytis cinereaNot availableNot available
Alternaria solaniNot availableNot available
Fusarium oxysporumNot availableNot available
Rhizoctonia solaniNot availableNot available

Note: The absence of data in the tables for Chlorothalonil and Mancozeb indicates that specific, directly comparable MIC or EC50 values were not found for these fungi in the conducted search.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis. While the precise binding site within the ETC is not definitively established in the available literature, it is understood to inhibit respiration, leading to a cascade of events culminating in cell death.

The multi-site activity of Chlorothalonil and Mancozeb involves the non-specific reaction with sulfhydryl groups of amino acids and enzymes, disrupting a wide range of cellular processes.

Fungicide_MoA cluster_this compound This compound cluster_multi_site Chlorothalonil & Mancozeb A This compound ETC Mitochondrial Electron Transport Chain (ETC) A->ETC Inhibits ATP ATP Synthesis (Energy Production) ETC->ATP Drives Death Fungal Cell Death ATP->Death Depletion leads to MS Multi-Site Fungicides Proteins Cellular Proteins & Enzymes (Sulfhydryl Groups) MS->Proteins Reacts with Metabolism Multiple Metabolic Pathways Disrupted Proteins->Metabolism Inactivates MS_Death Fungal Cell Death Metabolism->MS_Death Leads to

Caption: Proposed mechanisms of action for this compound and multi-site fungicides.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to determine and compare the antifungal spectrum of fungicides.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a fungicide that prevents visible growth of a microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of fungicides in 96-well microtiter plates C Inoculate each well with the fungal suspension A->C B Prepare fungal inoculum suspension (e.g., 1-5 x 10^5 CFU/mL) B->C D Incubate plates at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours) C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • Preparation of Fungicide Solutions: Prepare stock solutions of this compound, Chlorothalonil, and Mancozeb in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions in a liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640) in 96-well microtiter plates.

  • Inoculum Preparation: Culture the test fungi on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile saline or distilled water. Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 Colony Forming Units (CFU)/mL) using a hemocytometer or spectrophotometer.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well of the microtiter plates containing the fungicide dilutions. Include positive (no fungicide) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) for 48 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Determination of EC50 using the Poisoned Food Technique

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Poisoned_Food_Workflow A Prepare agar medium (e.g., PDA) amended with various concentrations of the test fungicide B Pour the 'poisoned' agar into Petri dishes A->B C Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture B->C D Incubate plates at a suitable temperature (e.g., 25-28°C) C->D E Measure the radial growth of the fungal colony over time D->E F Calculate the percentage of growth inhibition and determine the EC50 value E->F

Caption: Workflow for EC50 determination using the poisoned food technique.

Protocol:

  • Preparation of 'Poisoned' Media: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA). After autoclaving and cooling to approximately 45-50°C, add the desired concentrations of the fungicide stock solutions to the molten agar.

  • Pouring Plates: Pour the fungicide-amended agar into sterile Petri dishes and allow them to solidify. A control plate with no fungicide should also be prepared.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the test fungus and place it in the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals. Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Conclusion

This compound exhibits a notable in-vitro antifungal activity, particularly against Alternaria solani. However, a comprehensive, quantitative comparison of its broad-spectrum efficacy with contemporary fungicides like Chlorothalonil and Mancozeb is limited by the lack of publicly available MIC and EC50 data for a wide range of phytopathogens. The primary mechanism of this compound is the inhibition of mitochondrial respiration, a distinct mode of action compared to the multi-site activity of Chlorothalonil and Mancozeb. Further research employing standardized in-vitro susceptibility testing protocols is necessary to fully elucidate the comparative antifungal spectrum of this compound.

References

Validating Anilazine's Mode of Action: A Comparative Guide Using Genetic Knockout Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anilazine, a triazine fungicide, has been utilized for the control of a broad spectrum of fungal pathogens. However, its precise molecular mechanism of action remains a subject of investigation, with multiple proposed targets. This guide provides a comparative framework for validating the mode of action of this compound by leveraging the precision of genetic knockout fungal strains. We will explore the primary proposed mechanisms and detail experimental protocols to systematically assess each hypothesis.

Proposed Modes of Action of this compound

This compound is generally understood to be a non-systemic fungicide with protective action, exhibiting multi-site activity as an enzyme inhibitor.[1] The predominant hypotheses regarding its mode of action center on the disruption of crucial cellular processes:

  • Inhibition of Mitochondrial Respiration: Several sources suggest that this compound disrupts the electron transport chain in fungal mitochondria, leading to a depletion of cellular energy and subsequent cell death.[2] Specifically, it is proposed to inhibit glucose and succinate oxidation, potentially by targeting succinic dehydrogenase.[3][4]

  • General Metabolic Interference: A broader hypothesis posits that this compound interferes with normal fungal metabolism through unknown mechanisms.[5]

This guide will focus on providing a methodology to validate the more specific and testable hypothesis of mitochondrial respiration inhibition.

Comparative Data on Fungicide Sensitivity

To validate the proposed mode of action, a comparative analysis of this compound's efficacy against wild-type and specific genetic knockout fungal strains is essential. The following table presents hypothetical data from such an experiment, illustrating the expected outcomes if this compound indeed targets the mitochondrial respiratory chain.

Fungal StrainRelevant GenotypeTarget of Gene KnockoutThis compound EC₅₀ (µg/mL)Alternative Fungicide EC₅₀ (µg/mL) (e.g., Azoxystrobin)
Wild TypeWTN/A1.50.8
Knockout Strain 1ΔsdhBSuccinate dehydrogenase subunit B> 50 (Resistant)0.9
Knockout Strain 2Δcyc1Cytochrome c11.6> 50 (Resistant)
Knockout Strain 3Δatp5ATP synthase subunit1.41.2

Table 1: Hypothetical Efficacy of this compound Against Wild-Type and Knockout Fungal Strains. The EC₅₀ value represents the concentration of the fungicide that inhibits 50% of fungal growth. A significantly higher EC₅₀ value in a knockout strain compared to the wild type suggests that the knocked-out gene is the target of the fungicide.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the mode of action of this compound using knockout fungal strains.

Generation of Gene Knockout Fungal Strains
  • Objective: To create fungal strains lacking specific genes hypothesized to be involved in this compound's mode of action (e.g., genes encoding subunits of the mitochondrial respiratory chain complexes).

  • Protocol:

    • Target Gene Selection: Identify target genes based on the hypothesized mode of action (e.g., sdhA, sdhB, sdhC, sdhD for succinate dehydrogenase).

    • Knockout Cassette Construction: Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Fungal Transformation: Introduce the knockout cassette into wild-type fungal protoplasts using a suitable transformation method (e.g., PEG-mediated transformation or Agrobacterium-mediated transformation).

    • Selection of Transformants: Select for transformants on a medium containing the appropriate selective agent (e.g., hygromycin).

    • Verification of Gene Knockout: Confirm the successful replacement of the target gene with the knockout cassette using PCR and Southern blot analysis.

Fungicide Sensitivity Assays
  • Objective: To determine the sensitivity of wild-type and knockout fungal strains to this compound.

  • Protocol:

    • Spore Suspension Preparation: Prepare spore suspensions of the wild-type and knockout strains and adjust the concentration to a standard value (e.g., 1 x 10⁵ spores/mL).

    • Fungicide Dilution Series: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and add it to a liquid or solid growth medium.

    • Inoculation: Inoculate the growth medium containing the fungicide with the fungal spore suspensions.

    • Incubation: Incubate the cultures under optimal growth conditions for a defined period.

    • Growth Inhibition Measurement: Measure fungal growth (e.g., by optical density for liquid cultures or colony diameter for solid cultures) and calculate the percentage of growth inhibition relative to a no-fungicide control.

    • EC₅₀ Determination: Determine the EC₅₀ value by plotting the percentage of growth inhibition against the fungicide concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Assays
  • Objective: To directly measure the effect of this compound on the mitochondrial respiration of wild-type and knockout strains.

  • Protocol:

    • Mitochondria Isolation: Isolate mitochondria from fungal mycelia of both wild-type and knockout strains.

    • Oxygen Consumption Measurement: Measure the rate of oxygen consumption by the isolated mitochondria using a Clark-type oxygen electrode.

    • Substrate and Inhibitor Addition: Add specific substrates for different complexes of the electron transport chain (e.g., succinate for Complex II) and this compound at various concentrations.

    • Data Analysis: Determine the inhibitory effect of this compound on the rate of oxygen consumption for each strain and substrate.

Visualizing the Validation Process

To further clarify the proposed mechanism and experimental approach, the following diagrams have been generated.

G cluster_0 Proposed this compound Mode of Action This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters SDH Succinate Dehydrogenase (Complex II) This compound->SDH Inhibits ETC Electron Transport Chain Mitochondrion->ETC ETC->SDH ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP G cluster_1 Experimental Workflow start Hypothesize Target (e.g., Succinate Dehydrogenase) knockout Generate Knockout Strain (ΔsdhB) start->knockout wt Wild-Type Strain start->wt sensitivity Fungicide Sensitivity Assay (EC₅₀ Determination) knockout->sensitivity respiration Mitochondrial Respiration Assay knockout->respiration wt->sensitivity wt->respiration compare Compare Results sensitivity->compare respiration->compare conclusion Validate/Refute Hypothesis compare->conclusion G cluster_2 Logical Relationship for Target Validation hypothesis Hypothesis: This compound targets Gene X knockout Create Knockout Strain (ΔgeneX) hypothesis->knockout prediction Prediction: ΔgeneX strain will be resistant to this compound knockout->prediction experiment Experiment: Compare sensitivity of WT and ΔgeneX to this compound prediction->experiment outcome1 Outcome 1: ΔgeneX is resistant experiment->outcome1 outcome2 Outcome 2: ΔgeneX has same sensitivity as WT experiment->outcome2 conclusion1 Conclusion: Hypothesis Supported outcome1->conclusion1 conclusion2 Conclusion: Hypothesis Refuted outcome2->conclusion2

References

A Comparative Analysis of the Cost-Effectiveness of Anilazine in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of Anilazine for research applications. Due to a lack of publicly available data on the in-vitro antifungal efficacy of this compound against common laboratory fungal strains, this guide offers a framework for researchers to conduct their own cost-effectiveness analysis. We provide current pricing information for this compound and a selection of potential alternatives, a detailed experimental protocol for determining antifungal efficacy, and a discussion of their mechanisms of action.

I. Cost Comparison of this compound and Alternatives

The following table summarizes the approximate costs of this compound and a selection of chemical and natural antifungal compounds that could be considered as alternatives in a research setting. Prices are based on currently available information from various suppliers and are subject to change.

CompoundSupplier Example(s)QuantityPrice (USD)Price per Unit (USD/g or USD/mL)
This compound MedKoo Biosciences50 mg$350.00$7000.00/g
Chlorothalonil Various agricultural suppliersVariesVaries~$0.05 - $0.20/g (technical grade)
Research grade1 g~$50.00 - $100.00$50.00 - $100.00/g
Mancozeb Various agricultural suppliers800 g~$15.00~$0.02/g (technical grade)[1][2][3]
Research grade100 g~$40.00 - $80.00$0.40 - $0.80/g
Eugenol Fisher Scientific, Sigma-Aldrich100 mL~$45.00 - $134.00~$0.45 - $1.34/mL[4][5]
Thymol Various suppliers500 g~$50.00 - $100.00~$0.10 - $0.20/g[6][7]

Note: Prices for research-grade chemicals can vary significantly between suppliers and based on purity. The prices for agricultural-grade fungicides are provided for general comparison but may not be suitable for all research applications.

II. Performance Comparison: A Framework for Evaluation

A direct comparison of the performance of this compound with alternatives in a research context is hampered by the lack of published in-vitro efficacy data for this compound against common laboratory fungal strains. However, researchers can determine the efficacy of these compounds in their own laboratories using standardized methods. The key performance metric for antifungal agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table provides some reported MIC or IC50 (half-maximal inhibitory concentration) values for the alternative compounds against the model yeast Saccharomyces cerevisiae and the common mold Aspergillus niger. This data can serve as a benchmark when evaluating this compound.

CompoundTarget OrganismReported MIC/IC50Citation(s)
Chlorothalonil Saccharomyces cerevisiaeIC50: ~0.25 µg/mL[8]
Mancozeb Saccharomyces cerevisiaeGrowth inhibition observed at various concentrations[9][10][11]
Eugenol Saccharomyces cerevisiaeFungicidal; induces cell lysis[12][13]
Thymol Saccharomyces cerevisiaeMIC: 80 µg/mL[14]
This compound Aspergillus nigerNo data available

III. Experimental Protocols

To determine the cost-effectiveness of this compound and its alternatives, a standardized experimental protocol to measure their antifungal efficacy is crucial. The following is a detailed methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • Test compounds (this compound and alternatives)
  • Fungal strain of interest (e.g., Saccharomyces cerevisiae, Aspergillus niger)
  • Sterile 96-well microtiter plates
  • Appropriate sterile liquid growth medium (e.g., RPMI-1640, Yeast Peptone Dextrose (YPD) broth)
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Microplate reader
  • Incubator

2. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium to obtain fresh, viable colonies.
  • For yeast, suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
  • For molds, harvest spores from a mature culture and suspend them in sterile saline with a surfactant (e.g., Tween 80). Adjust the spore concentration to 1-5 x 10^6 spores/mL using a hemocytometer.
  • Dilute the standardized fungal suspension in the growth medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 cells/mL for yeast or 0.4-5 x 10^4 spores/mL for molds).

3. Preparation of Antifungal Stock Solutions and Dilutions:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of each compound in the 96-well plate using the growth medium to achieve a range of concentrations. The final volume in each well should be 100 µL.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.
  • Include a positive control (fungal inoculum in medium without any antifungal) and a negative control (medium only).
  • Incubate the plate at an appropriate temperature (e.g., 30-37°C) for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that shows no visible growth. Growth can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • The MIC is typically defined as the concentration that causes a significant reduction (e.g., 50% or 90%) in growth compared to the positive control.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_fungi Prepare Fungal Inoculum inoculation Inoculate with Fungi prep_fungi->inoculation prep_compounds Prepare Antifungal Solutions plate_setup Set up 96-well Plate (Serial Dilutions) prep_compounds->plate_setup plate_setup->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

IV. Mechanism of Action and Signaling Pathways

This compound belongs to the triazine class of fungicides. While its exact mechanism of action in all fungal species is not fully elucidated, it is known to be a multi-site inhibitor, primarily affecting cellular respiration.

Proposed Mechanism of Action of Triazine Fungicides

Triazine fungicides, including this compound, are thought to interfere with multiple metabolic pathways within the fungal cell. A key proposed mechanism involves the inhibition of enzymes in the mitochondrial electron transport chain, leading to a disruption of ATP synthesis and ultimately cell death.

The following diagram illustrates a simplified representation of the proposed signaling pathway affected by triazine fungicides.

Triazine_Mechanism cluster_mito Mitochondrial Respiration Triazine Triazine Fungicide (e.g., this compound) ETC Electron Transport Chain (Complexes I, II, III, IV) Triazine->ETC Inhibition Mitochondrion Mitochondrion ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Cell_Death Fungal Cell Death ETC->Cell_Death Disruption leads to ATP ATP Production ATP_Synthase->ATP

Proposed Mechanism of Triazine Fungicides

V. Conclusion and Recommendations

The cost-effectiveness of this compound in research applications is currently difficult to assess due to the high cost of research-grade material and the lack of publicly available performance data in a laboratory setting. While it has a history as an agricultural fungicide, its utility and economic viability for in-vitro research remain to be determined on a case-by-case basis.

Researchers are encouraged to use the provided framework to:

  • Source research-grade this compound and potential alternatives to obtain accurate, current pricing.

  • Perform in-vitro susceptibility testing using the provided protocol to determine the MIC of each compound against the fungal strain(s) of interest.

  • Calculate a cost-per-inhibition unit by dividing the cost of the compound by its efficacy (e.g., cost per µg/mL of MIC). This will provide a quantitative measure of cost-effectiveness.

By conducting such a direct comparative analysis, researchers can make an informed decision on whether this compound or an alternative compound is the most cost-effective solution for their specific research needs.

References

Evaluating the performance of Anilazine against recently emerged resistant fungal isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comparative performance evaluation of the fungicide Anilazine against recently emerged resistant fungal isolates is challenging due to a notable lack of recent, publicly available experimental data. This compound is a conventional, non-systemic fungicide that has been largely superseded by newer chemistries, and as a result, contemporary research on its efficacy against newly developed resistant strains is scarce. This guide, therefore, provides a comprehensive overview of this compound's known properties, discusses general mechanisms of fungal resistance, and outlines the experimental protocols that would be required to perform a modern evaluation of its performance.

This compound: An Overview

This compound is a multi-site inhibitor belonging to the triazine class of fungicides.[1] Its primary mode of action is the inhibition of enzymes by reacting with amino and thiol groups of cellular proteins, which disrupts various metabolic processes within the fungal cell. One of the key mechanisms is the interference with mitochondrial respiration.[2][3] Historically, it was used to control a broad spectrum of fungal diseases on crops like cereals, coffee, and vegetables.[1][4]

Understanding Fungal Resistance

Fungicide resistance in fungal populations arises from the selection of individuals with genetic mutations that reduce their susceptibility to a particular fungicide.[5] The primary mechanisms of resistance include:

  • Target site modification: Alterations in the protein targeted by the fungicide can prevent or reduce the binding of the fungicide, rendering it ineffective.

  • Metabolic detoxification: The fungus may develop or upregulate metabolic pathways that break down the fungicide into non-toxic compounds.

  • Overexpression of the target protein: An increase in the production of the target protein can effectively dilute the effect of the fungicide.

  • Active efflux of the fungicide: Fungal cells may develop or enhance transporter systems that actively pump the fungicide out of the cell.[5]

Due to its multi-site activity, the development of resistance to this compound is theoretically less likely compared to single-site inhibitors. However, without recent experimental data, its effectiveness against fungal isolates that have developed resistance to other fungicides remains undetermined.

Modern Fungicides: A Point of Reference

The landscape of fungicides has evolved significantly, with modern chemistry offering more targeted and often more potent solutions. Newer classes of fungicides, such as strobilurins, succinate dehydrogenase inhibitors (SDHIs), and demethylation inhibitors (DMIs), have been widely adopted. However, the emergence of resistance to these single-site inhibitors is a significant concern.[6] The agrochemical industry is continuously developing new active ingredients and formulations to manage resistance, including novel modes of action and combination therapies.[7][8]

Data on Fungicide Performance

A direct comparison of this compound with modern alternatives against resistant fungal isolates would require specific experimental data. The following tables illustrate the type of data that would be necessary for such a comparison. The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical In Vitro Efficacy of Various Fungicides Against a Resistant Fungal Isolate

FungicideFungicide ClassTarget Pathogen (Resistant Isolate)EC50 (µg/mL)
This compoundTriazineBotrytis cinerea (BC-R1)Data Not Available
BoscalidSDHIBotrytis cinerea (BC-R1)>100
PyraclostrobinStrobilurinBotrytis cinerea (BC-R1)>100
FludioxonilPhenylpyrroleBotrytis cinerea (BC-R1)2.5
FenhexamidHydroxyanilideBotrytis cinerea (BC-R1)50.2

Table 2: Hypothetical Field Trial Results for the Control of a Resistant Fungal Pathogen

TreatmentApplication Rate (g a.i./ha)Pathogen (Resistant Strain)Disease Severity (%)Yield (t/ha)
Untreated Control0Septoria tritici (ST-R2)854.5
This compound1500Septoria tritici (ST-R2)Data Not AvailableData Not Available
Pyraclostrobin + Epoxiconazole100 + 50Septoria tritici (ST-R2)457.2
Fluxapyroxad + Epoxiconazole75 + 62.5Septoria tritici (ST-R2)308.1
Mefentrifluconazole150Septoria tritici (ST-R2)258.5

Experimental Protocols for Fungicide Efficacy Evaluation

To evaluate the performance of a fungicide like this compound against resistant fungal isolates, a series of standardized laboratory and field experiments would be necessary.

In Vitro Susceptibility Testing

Objective: To determine the half-maximal effective concentration (EC50) of the fungicide against fungal isolates.

Methodology:

  • Isolate Collection and Culturing: Collect fungal isolates from the field and culture them on a suitable nutrient medium, such as potato dextrose agar (PDA).

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Create a series of dilutions of the fungicide in the growth medium.

  • Inoculation: Inoculate the center of each fungicide-amended plate with a mycelial plug from the edge of an actively growing fungal culture.

  • Incubation: Incubate the plates at an optimal temperature and light condition for the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals.

  • Data Analysis: Calculate the percentage of growth inhibition relative to a control (no fungicide) and determine the EC50 value using probit analysis.

Greenhouse and Field Trials

Objective: To assess the efficacy of the fungicide in controlling the disease on host plants under controlled (greenhouse) and natural (field) conditions.

Methodology:

  • Plant Material: Use a susceptible host plant variety for the target disease.

  • Experimental Design: Employ a randomized complete block design with multiple replications.

  • Treatments: Include an untreated control, the test fungicide at various application rates, and a commercial standard fungicide.

  • Inoculation (Greenhouse): Inoculate the plants with a spore suspension of the resistant fungal isolate.

  • Fungicide Application: Apply the fungicides at a specified growth stage of the plant or disease development.

  • Disease Assessment: Rate the disease severity and incidence at regular intervals using a standardized rating scale.

  • Yield and Quality Assessment: At the end of the trial, harvest the plants and measure the yield and relevant quality parameters.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

G cluster_0 In Vitro Assay cluster_1 In Vivo Assay Isolate Collection Isolate Collection Fungal Culture Fungal Culture Isolate Collection->Fungal Culture Mycelial Plugs Mycelial Plugs Fungal Culture->Mycelial Plugs Inoculation Inoculation Mycelial Plugs->Inoculation Fungicide Stock Fungicide Stock Serial Dilutions Serial Dilutions Fungicide Stock->Serial Dilutions Amended Media Amended Media Serial Dilutions->Amended Media Amended Media->Inoculation Incubation Incubation Inoculation->Incubation Growth Measurement Growth Measurement Incubation->Growth Measurement EC50 Calculation EC50 Calculation Growth Measurement->EC50 Calculation Plant Propagation Plant Propagation Inoculation (Resistant Strain) Inoculation (Resistant Strain) Plant Propagation->Inoculation (Resistant Strain) Fungicide Application Fungicide Application Inoculation (Resistant Strain)->Fungicide Application Disease Assessment Disease Assessment Fungicide Application->Disease Assessment Data Analysis Data Analysis Disease Assessment->Data Analysis

Caption: Experimental workflow for evaluating fungicide efficacy.

G This compound This compound Enzyme Inactivation Enzyme Inactivation This compound->Enzyme Inactivation Inhibits Metabolic Disruption Metabolic Disruption This compound->Metabolic Disruption Causes Mitochondrial Respiration Mitochondrial Respiration ATP Production ATP Production Mitochondrial Respiration->ATP Production Reduces Fungal Cell Death Fungal Cell Death ATP Production->Fungal Cell Death Leads to Enzyme Inactivation->Mitochondrial Respiration Disrupts Metabolic Disruption->Fungal Cell Death

Caption: this compound's proposed mechanism of action pathway.

References

Inter-laboratory Validation of a Standardized Method for Anilazine Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the determination of anilazine residues in food matrices. While a formal inter-laboratory validation of a single standardized method is not publicly available, this document synthesizes a standardized protocol from common practices and compares the performance of various analytical approaches based on published experimental data. This information is intended for researchers, scientists, and professionals in drug development and food safety.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance of different analytical methods for the determination of this compound residues. The data is compiled from various studies to offer a comparative perspective.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
Liquid Chromatography (LC)Potatoes, Tomatoes0.02 ppmNot Reported> 80Not Reported[1]
Gas Chromatography (GC-ECD/NPD)Potatoes, Tomatoes0.02–0.05 ppmNot ReportedNot ReportedNot Reported[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Tomatoes, Cucumbers0.01 mg/kg0.03 mg/kg88.3 - 95.05.2 - 8.8[2][3]

Experimental Protocols

A standardized method for this compound residue analysis can be synthesized from common procedures described in the literature. The protocol involves sample preparation (extraction and cleanup) followed by chromatographic determination.

Sample Preparation: Extraction and Cleanup

This protocol is based on the methods described for the analysis of this compound in vegetables.[1]

  • Extraction:

    • Homogenize a representative sample of the food matrix (e.g., potatoes, tomatoes).

    • Extract a known weight of the homogenized sample with acetonitrile.

    • Filter the extract to remove solid particles.

  • Liquid-Liquid Partitioning:

    • Take an aliquot of the filtered acetonitrile extract.

    • Partition the extract between methylene chloride and water to separate this compound into the organic phase.

  • Cleanup:

    • Concentrate the organic (methylene chloride) phase.

    • Pass the concentrated extract through a Florisil column for cleanup to remove interfering co-extractives.

    • Elute the this compound from the column.

    • Concentrate the eluate before analysis.

Alternatively, modern techniques such as Solid Phase Extraction (SPE) can be employed for cleanup, which often provide cleaner extracts and can be automated.[2][3]

Analytical Determination

The cleaned and concentrated extract is then analyzed using one of the following chromatographic techniques.

  • Liquid Chromatography (LC):

    • Column: LiChrosorb RP-8[1]

    • Mobile Phase: Acetonitrile-water (55 + 45)[1]

    • Detection: UV at 275 nm[1]

  • Gas Chromatography (GC):

    • Column: 4% SE-30 + 6% SP-2401[1]

    • Carrier Gas: Nitrogen at 40 mL/min[1]

    • Temperature: 195°C[1]

    • Detector: Electron Capture (EC) or Nitrogen-Phosphorus (NP)[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: C18 column[2][3]

    • Mobile Phase: Gradient elution with formic acid in water and acetonitrile.[2][3]

    • Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[2][3]

Mandatory Visualization

Experimental Workflow for this compound Residue Analysis

The following diagram illustrates the general workflow for the analysis of this compound residues in food samples.

Anilazine_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_results Data Analysis Sample Food Sample (e.g., Tomatoes) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Partitioning Liquid-Liquid Partitioning (Methylene Chloride/Water) Extraction->Partitioning Cleanup Column Chromatography (e.g., Florisil or SPE) Partitioning->Cleanup Concentration Concentration of Eluate Cleanup->Concentration LC Liquid Chromatography (LC-UV) Concentration->LC GC Gas Chromatography (GC-ECD/NPD) Concentration->GC LCMS LC-Tandem Mass Spectrometry (LC-MS/MS) Concentration->LCMS Quantification Quantification of this compound Residue LC->Quantification GC->Quantification LCMS->Quantification

Caption: Workflow for this compound Residue Analysis.

References

Safety Operating Guide

Proper Disposal Procedures for Anilazine

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Anilazine, a fungicide that is now largely obsolete but may still be present in laboratory settings. These procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations. This compound is classified as a hazardous material and is very toxic to aquatic life with long-lasting effects; therefore, strict adherence to these disposal protocols is critical.[1][2][3][4]

Hazard Profile and Ecotoxicity Data

This compound is a white to tan crystalline solid that is stable in neutral and slightly acidic media but is hydrolyzed by alkali on heating.[5][6] It is crucial to prevent this material from entering soil, waterways, or sewer systems due to its high toxicity to aquatic organisms.[1][7]

Table 1: Ecotoxicity of this compound

Organism Type Species Endpoint Value Exposure Time Reference
Fish Oncorhynchus mykiss (rainbow trout) LC50 0.15 mg/L 96 hours [4]
Fish Lepomis macrochirus (bluegill) LC50 0.142 - 0.735 mg/L 96 hours [8]
Aquatic Invertebrate Daphnia magna (Water flea) EC50 0.97 mg/L 48 hours [4]

| Algae | Pseudokirchneriella subcapitata | EC50 | 2.5 mg/L | 72 hours |[4] |

Personal Protective Equipment (PPE) and Handling

Before handling this compound, ensure that proper personal protective equipment is worn to minimize exposure risks.

Step-by-Step PPE Protocol:

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[1][8]

  • Respiratory Protection: In areas with dust or aerosols, use a NIOSH (US) or CEN (EU) approved respirator.[4]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[8] Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Handling: Always handle this compound in a well-ventilated area or outdoors.[1] Avoid generating dust.[4] Wash hands and skin thoroughly after handling.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Evacuate and Secure: Evacuate unnecessary personnel from the spill area.[8] Keep sparks, flames, and other ignition sources away.[5][6]

  • Containment: Cover drains to prevent entry into the sewer system.

  • Small Spills (Solid):

    • Carefully sweep or vacuum the spilled solid material.[1]

    • Collect the material in a suitable, sealed container labeled as "Hazardous Waste" for disposal.[1]

  • Large Spills (Solid):

    • Wet the spilled material with water to minimize dust generation and dike the area for later disposal.[1]

    • Collect the material and place it in sealed containers for disposal at a licensed waste facility.[1]

  • Decontamination: After the product has been recovered, flush the area with water.[1]

  • Important: Never return spilled material to its original container for reuse.[1]

This compound Waste Disposal Workflow

The following diagram outlines the procedural workflow for the disposal of this compound waste.

AnilazineDisposal cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Disposal Route cluster_final Final Steps A Don Personal Protective Equipment (PPE) B Work in a well-ventilated area A->B C Generate this compound Waste (e.g., unused product, contaminated materials) B->C D Place waste in a sealed, labeled hazardous waste container C->D E Is waste recyclable or surplus? D->E F Offer to a licensed disposal company E->F Yes G Consult with environmental regulatory agencies for guidance E->G No H Select Approved Disposal Method F->H G->H I Controlled Incineration with flue gas scrubbing H->I J Chemical Incineration (dissolved in combustible solvent) H->J K Arrange for transport by a licensed hazardous waste hauler I->K J->K L Complete all required waste manifests and documentation K->L M Confirm receipt and destruction by the facility L->M

Caption: Workflow for the safe handling and disposal of this compound waste.

Step-by-Step Disposal Procedures

This compound waste is considered hazardous and must be handled accordingly.[1] Do not dispose of it in regular trash or pour it down the drain.[1][2]

  • Segregation and Collection:

    • Keep this compound waste separate from other chemical waste streams to avoid mixing with incompatible materials like oils and alkalis.[6]

    • Collect waste, including contaminated lab supplies (e.g., gloves, wipes), in a designated, sealed, and clearly labeled container.[1]

  • Engage a Licensed Disposal Company:

    • The primary method for disposal is to use a licensed chemical destruction plant or waste disposal company.[1][2][4]

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Approved Disposal Methods:

    • Controlled Incineration: The recommended disposal method is controlled incineration with flue gas scrubbing.[2] Another accepted method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Land Disposal: Land disposal or burial in a sanitary landfill is not recommended for the chemical waste itself and is subject to significant regulatory revision.[5][6] Always consult with environmental regulatory agencies before considering this option.[5][6]

Container Disposal

Empty containers that held this compound must also be treated as hazardous waste as they can retain product residue.[1]

  • Decontamination: Triple rinse the empty container with a suitable solvent (or equivalent procedure).[2] The rinse water is considered hazardous waste and must be collected and disposed of properly.[9] Do not pour rinse water into any drain.[9]

  • Disposal/Recycling:

    • Once properly decontaminated, containers can be offered for recycling or reconditioning.[2]

    • Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, if permitted by local regulations.[2]

    • Empty containers can also be taken to an approved waste handling site.[1]

Transportation for Disposal

When transporting this compound waste for disposal, adhere to all transport regulations.

  • UN Number: UN3077[2][8]

  • Proper Shipping Name: ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound)[2][8]

  • Hazard Class: 9 (Miscellaneous hazardous materials)[2][8]

  • Packaging: Keep the waste in its original or other appropriate, labeled containers, ensuring they are securely closed to prevent leaks or spills during transport.[9]

References

Personal protective equipment for handling Anilazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Anilazine, a fungicide, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures.

Health Hazard Information

This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause irritation to the gastrointestinal and respiratory tracts.[3][4] While it has low acute toxicity via oral and dermal routes, it is considered fatal if inhaled.[2] It is crucial to avoid the creation of dust when handling the solid form.[2] this compound is also very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or gogglesMust conform to EN166 or NIOSH approved standards.[1]
Skin Chemical-resistant gloves and impervious clothingWear protective gloves and clothing to prevent skin contact.[1][2] A chemical-resistant apron is recommended when mixing, loading, or cleaning equipment.[5]
Respiratory NIOSH-approved respiratorFor enclosed areas: Use a respirator with an organic vapor-removing cartridge and a pre-filter for pesticides (NIOSH approval prefix TC-23C), a canister approved for pesticides (NIOSH approval prefix TC-14G), or a respirator with an organic vapor (OV) cartridge or canister with any N, R, or P pre-filter.[5] For weighing and diluting neat chemical: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3] For outdoor exposures: A dust/mist filtering respirator (NIOSH approval prefix TC-21C) or a NIOSH-approved respirator with any N, R, or P filter is suitable.[5]
Footwear Chemical-resistant footwear plus socksTo protect against accidental spills.[5]
Headgear Chemical-resistant headgearRecommended for overhead exposure scenarios.[5]

Quantitative Safety Data

The following table provides key quantitative data related to the safe handling of this compound.

Parameter Value Reference
Oral LD50 (Rat) >4000 mg/kg[1]
Dermal LD50 (Rat) >5000 mg/kg[1]
Inhalation LC50 (Rat) >0.25 mg/l air (aerosol)/4 hr[1]
Water Solubility Insoluble[3][4][6]
Log Kow (Octanol-water partition coefficient) 3.88[1]
Specific Gravity 1.8 at 20 °C[2]

Standard Operating Procedures

Handling and Storage:

  • Wash hands thoroughly after handling and before breaks.[1][6]

  • Use only in a well-ventilated area or outdoors.[2]

  • Avoid generating dust.[2]

  • Store in a tightly closed container in a locked, well-ventilated place.[2]

  • This compound is incompatible with oils and alkalis and is slightly corrosive to metals.[1][4]

Spill Response Protocol:

In the event of a spill, follow these steps to ensure safe cleanup and containment.

  • Isolate the Area: Immediately isolate the spill or leak area for at least 25 meters (75 feet) for solids.[4]

  • Remove Ignition Sources: If applicable, remove all sources of ignition from the area.[4]

  • Dampen the Spill: For small spills, dampen the solid material with 60-70% methanol to prevent dust from becoming airborne.[3][4]

  • Contain and Collect: Transfer the dampened material to a suitable, labeled container for disposal.[3][4] Use absorbent paper dampened with methanol to clean up any remaining residue.[3][4]

  • Decontaminate: Wash the contaminated surfaces with 60-70% methanol followed by a soap and water solution.[4]

  • Dispose of Waste: Seal all contaminated clothing and absorbent materials in a vapor-tight plastic bag for eventual disposal according to regulations.[4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][7]

  • The material may be sent to a licensed chemical destruction facility.[1]

  • Do not allow the material to enter sewer systems or waterways.[2]

  • Empty containers may retain product residues and should be handled as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.[2]

Experimental Protocols Workflow

experimental_workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Consult Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Weigh/Measure in Ventilated Area b->c d Perform Experiment c->d e Decontaminate Work Area d->e f Properly Store or Dispose of this compound e->f g Remove and Clean/Dispose of PPE f->g h Wash Hands Thoroughly g->h

Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.

Spill Response Decision Pathway

spill_response This compound Spill Response Pathway start Spill Occurs isolate Isolate Spill Area start->isolate assess_size Small or Large Spill? isolate->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large dampen Dampen with 60-70% Methanol small_spill->dampen evacuate Evacuate Area & Call Emergency Response large_spill->evacuate collect Collect in Labeled Container dampen->collect decontaminate Decontaminate Surfaces & PPE collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A decision pathway for responding to an this compound spill, outlining steps for small and large incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.